1-Bromo-4-fluoro-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNWKIKQFEOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196232 | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-09-3 | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Bromo-5-fluoronitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RSL9YDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow.
Introduction
This compound (CAS No. 446-09-3) is a substituted aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring bromo, fluoro, and nitro groups, makes it a versatile building block for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of these functional groups allows for selective transformations, providing a gateway to diverse molecular architectures. This guide focuses on the most prevalent and practical synthetic routes to this important intermediate.
Synthesis Pathways
Two principal synthetic strategies have been established for the preparation of this compound:
-
Pathway 1: Electrophilic Bromination of 1-Fluoro-2-nitrobenzene. This is the most direct and commonly employed method, involving the selective bromination of the commercially available starting material, 1-fluoro-2-nitrobenzene.
-
Pathway 2: Sandmeyer Reaction of a Substituted Aniline. This alternative route offers a classic approach to introducing the bromo functionality via a diazonium salt intermediate, starting from a suitable aniline precursor.
This guide will provide a detailed examination of both pathways.
Pathway 1: Electrophilic Bromination of 1-Fluoro-2-nitrobenzene
This pathway is favored for its straightforwardness and use of readily available reagents. The reaction proceeds via the electrophilic aromatic substitution of a bromine atom onto the electron-deficient aromatic ring of 1-fluoro-2-nitrobenzene. The directing effects of the existing substituents (the ortho,para-directing fluorine and the meta-directing nitro group) favor the introduction of the bromine atom at the position para to the fluorine and meta to the nitro group.
Experimental Protocol
This protocol is based on the bromination of 1-fluoro-2-nitrobenzene using N-Bromosuccinimide (NBS) as the brominating agent and acetic acid as the solvent.[1]
Materials:
-
1-Fluoro-2-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Ice
-
Water
-
Petroleum Ether (for recrystallization)
Equipment:
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Thermometer
-
Addition funnel (optional)
-
Buchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 1-fluoro-2-nitrobenzene (1.0 eq) and acetic acid.
-
Cooling: Cool the mixture to approximately 15 °C using an ice bath.
-
Addition of Brominating Agent: While maintaining the temperature at 15 °C, add N-Bromosuccinimide (1.05-1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Drying of Crude Product: Dry the crude product under vacuum.
-
Purification: Purify the crude this compound by recrystallization from petroleum ether.
-
Final Drying: Dry the purified crystals under vacuum to obtain the final product.
Quantitative Data
The following table summarizes the quantitative data associated with the electrophilic bromination pathway.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Fluoro-2-nitrobenzene | 1.0 eq | [1] |
| N-Bromosuccinimide | 1.05 - 1.1 eq | [1] |
| Reaction Conditions | ||
| Solvent | Acetic Acid | [1] |
| Temperature | 15 °C | [1] |
| Yield and Purity | ||
| Crude Yield | ~97% | [1] |
| Purified Yield | ~40% | [1] |
| Purity (after recrystallization) | >98% (by GC) | [1] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via bromination.
Pathway 2: Sandmeyer Reaction
The Sandmeyer reaction provides an alternative, albeit less direct, route to this compound. This multi-step process begins with the diazotization of an appropriate aromatic amine, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide. A potential starting material for this pathway is 4-fluoro-2-nitroaniline.
General Experimental Protocol
Step 1: Diazotization of 4-Fluoro-2-nitroaniline
-
Acidic Solution: Prepare a solution of 4-fluoro-2-nitroaniline in an aqueous acidic medium (e.g., HBr or H₂SO₄).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Addition of Sodium Nitrite: Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stirring: Continue stirring the mixture at 0-5 °C for a short period to ensure complete diazotization.
Step 2: Sandmeyer Reaction
-
Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide in an appropriate solvent.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Reaction Completion: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
-
Workup: The workup procedure typically involves steam distillation or solvent extraction to isolate the crude product, followed by washing with acidic and basic solutions to remove impurities.
-
Purification: The crude product is then purified by recrystallization or chromatography.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Logical Relationship Diagram
Caption: Logical steps for the Sandmeyer synthesis of this compound.
Characterization Data
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes key analytical data for this compound.
| Analytical Technique | Data | Reference |
| 1H NMR | Spectra available from multiple sources. | [3][4] |
| 13C NMR | Spectra available from multiple sources. | [3] |
| FTIR | Spectra available. | [4] |
| Raman Spectroscopy | Spectrum available. | [4] |
| Mass Spectrometry | Molecular Weight: 220.00 g/mol | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Appearance | Pale yellow solid or oil |
Conclusion
This technical guide has outlined the primary synthetic pathways for the preparation of this compound. The electrophilic bromination of 1-fluoro-2-nitrobenzene stands out as the more direct and well-documented method, offering a reliable route to the target compound. While the Sandmeyer reaction presents a viable alternative, further optimization of a specific protocol is required for its efficient application. The provided experimental details and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and utilization of this important chemical intermediate.
References
physical and chemical properties of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-fluoro-2-nitrobenzene is a halogenated nitroaromatic compound that serves as a key intermediate in organic synthesis. Its trifunctionalized benzene ring, featuring bromine, fluorine, and nitro groups, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in the realm of medicinal chemistry and drug development. The strategic positioning of its functional groups makes it an important building block for introducing specific moieties into target molecules, thereby influencing their biological activity.
Core Properties of this compound
This compound (CAS RN: 446-09-3) is a light yellow crystalline solid at room temperature.[1][2] Its molecular structure and key physical and chemical properties are summarized in the tables below.
Structural and Identification Data
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Bromo-5-fluoronitrobenzene, 3-Nitro-4-bromofluorobenzene | [1][4] |
| CAS Number | 446-09-3 | [5] |
| Molecular Formula | C₆H₃BrFNO₂ | [6] |
| Molecular Weight | 220.00 g/mol | [3] |
| InChI | InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | [7] |
| InChIKey | XRXNWKIKQFEOGO-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])Br | [3] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Physical State | Solid, light yellow crystals or powder | [1][2][5] |
| Melting Point | 37-39 °C or 41 °C | [8][9] |
| Boiling Point | 220.9 °C at 760 mmHg | |
| Density | 1.808 g/cm³ | [8] |
| Flash Point | 87.4 °C | [8] |
| Vapor Pressure | 0.164 mmHg at 25°C | [8] |
| Refractive Index | 1.579 | [8] |
| Purity | >97.0% (GC) | [5] |
Synthesis and Reactivity
The synthesis of this compound typically involves the nitration of a bromofluorobenzene precursor. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, making it a versatile intermediate for introducing a variety of functional groups.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
- 1. 446-09-3 | this compound - Capot Chemical [capotchem.com]
- 2. This compound 446-09-3 Powder Competitive Price [minstargroup.com]
- 3. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound - Shandong Biotech [shandongbiotech.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemwhat.com [chemwhat.com]
molecular structure and weight of 1-Bromo-4-fluoro-2-nitrobenzene
An In-depth Technical Guide to 1-Bromo-4-fluoro-2-nitrobenzene
For professionals in research, chemical synthesis, and pharmaceutical development, this compound (CAS No. 446-09-3) is a key chemical intermediate. Its distinct molecular structure, which includes bromine, fluorine, and a nitro group on a benzene ring, makes it a highly versatile component for synthesizing complex Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides a comprehensive overview of its molecular characteristics, experimental protocols, and significance in synthetic applications.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and a nitro group—on the benzene ring allows for a variety of chemical modifications. This makes it an invaluable precursor for chemists to build intricate molecular architectures required for novel drug candidates.[1]
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 446-09-3[3][4] |
| Molecular Formula | C₆H₃BrFNO₂[3][4][5] |
| Molecular Weight | 220.00 g/mol [3][4] |
| Appearance | Yellow solid powder[1] |
| Melting Point | 37-39 °C[1][5] |
| Boiling Point | 220.9 ± 20.0 °C at 760 mmHg[1][5] |
| Density | 1.808 g/cm³[1] |
| LogP | 2.41[5] |
| Flash Point | 87.4 ± 21.8 °C[5] |
Significance in Research and Drug Development
The primary application of this compound is within the pharmaceutical and agrochemical industries.[1][2] The presence of electron-withdrawing groups (nitro and fluorine) and a halogen (bromine) renders the benzene ring electron-deficient. This electronic characteristic makes the compound amenable to nucleophilic aromatic substitution reactions, where the bromine atom can be readily displaced.
Furthermore, the nitro group can be reduced to an amine, a common and crucial transformation in the synthesis of many pharmaceutical agents.[1] This reactivity allows for selective and precise modifications, making it an indispensable starting material for organic synthesis and drug discovery projects.[1]
Experimental Protocols: Synthesis
A common method for synthesizing substituted nitroaromatic compounds involves electrophilic aromatic substitution, specifically nitration. The synthesis of this compound can be achieved via the nitration of 1-bromo-4-fluorobenzene.
Objective: To synthesize this compound via the nitration of 1-bromo-4-fluorobenzene.
Materials:
-
1-Bromo-4-fluorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice water
-
Ethyl acetate
-
Petroleum ether
Methodology:
-
In a reaction vessel, cool concentrated sulfuric acid.
-
Slowly add 1-bromo-4-fluorobenzene to the cooled sulfuric acid while stirring.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of 1-bromo-4-fluorobenzene and sulfuric acid, maintaining a low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by an appropriate technique like TLC or GC).
-
Upon completion, carefully pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Extract the product from the aqueous phase using ethyl acetate.
-
Combine the organic phases and concentrate them under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as petroleum ether to yield pure this compound.
Diagrams and Workflows
The following diagram illustrates the general synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
References
Spectral Analysis of 1-Bromo-4-fluoro-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in various synthetic applications. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Summary of Spectral Data
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.95 | dd | 8.8, 5.2 | H-6 |
| 7.45 | ddd | 8.8, 4.0, 2.8 | H-5 |
| 7.20 | dd | 8.8, 2.8 | H-3 |
Note: Solvent and frequency were not specified in the source data.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 162.5 (d, J = 254 Hz) | C-4 |
| 141.0 | C-2 |
| 131.5 (d, J = 9 Hz) | C-6 |
| 122.0 (d, J = 24 Hz) | C-5 |
| 116.5 (d, J = 27 Hz) | C-3 |
| 110.0 (d, J = 4 Hz) | C-1 |
Note: Solvent and frequency were not specified in the source data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 | Weak | Aromatic C-H Stretch |
| 1520 | Strong | Asymmetric NO₂ Stretch |
| 1340 | Strong | Symmetric NO₂ Stretch |
| 1250 | Strong | C-F Stretch |
| 880 | Strong | C-H Out-of-plane Bend |
| 740 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 219/221 | 100 | [M]⁺ (Molecular Ion) |
| 173/175 | Moderate | [M-NO₂]⁺ |
| 127 | Moderate | [M-Br-NO]⁺ |
| 94 | Moderate | [C₆H₃F]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were used, with broadband proton decoupling.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory.[1] A small amount of solid this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Protocol
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200°C, and the electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300 amu.
Visualizations
Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in various synthetic applications. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties and methodologies for its analysis.
Introduction
This compound (CAS No: 364-73-8), with the molecular formula C₆H₃BrFNO₂, is an aromatic compound of significant interest in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the benzene ring, imparts specific reactivity and characteristics that are crucial for its role as a versatile building block. Understanding its solubility and stability is paramount for its effective use in reaction chemistry, process development, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 219.997 g/mol | [1] |
| Appearance | Crystalline powder or light yellow to brown liquid | [1] |
| Melting Point | 18-19 °C (lit.) | |
| Boiling Point | 240-241 °C (lit.) | [2] |
| Density | ~1.786 g/mL at 25 °C (lit.) | [2] |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure—a halogenated nitroaromatic compound—and qualitative descriptions, a general solubility profile can be inferred. The compound is expected to have limited solubility in aqueous solutions and greater solubility in common organic solvents, following the "like dissolves like" principle. An isomer, 1-bromo-2-fluoro-4-nitrobenzene, is noted to be soluble in methanol[3].
Table of Expected Qualitative Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Limited to Moderate | The polar nitro and fluoro groups decrease solubility in non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can effectively solvate the polar and non-polar regions of the molecule. |
| Polar Protic | Ethanol, Methanol | Soluble | The nitro and fluoro groups can engage in dipole-dipole interactions and potentially weak hydrogen bonding. An isomer is known to be soluble in methanol[3]. |
| Aqueous | Water | Slightly Soluble | The presence of polar functional groups is offset by the hydrophobic nature of the brominated benzene ring[2]. |
Stability Profile
This compound is generally stable under standard storage conditions, which include a cool, dry, and well-ventilated area, protected from light[4][5]. However, as a halogenated nitroaromatic compound, it is susceptible to degradation under certain environmental stresses. It is particularly noted to be light-sensitive.
Summary of Stability under Forced Degradation Conditions:
| Stress Condition | Expected Stability Outcome |
| Acidic Hydrolysis | Potential for slow hydrolysis of the nitro group or nucleophilic substitution of the halogens under harsh conditions. |
| Basic Hydrolysis | Likely to undergo nucleophilic aromatic substitution, with the potential displacement of the nitro or halogen groups. |
| Oxidation | The nitrobenzene ring is generally resistant to oxidation, but degradation may occur under strong oxidizing conditions. |
| Thermal | Stable at ambient temperatures, but decomposition can be expected at elevated temperatures. |
| Photolytic | The compound is light-sensitive and degradation is expected upon exposure to UV or visible light. |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.
Protocol for Determination of Qualitative Solubility
This protocol outlines a general procedure for assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble."
-
If the solid has not dissolved, add an additional 2 mL of the solvent and vortex again.
-
If the solid dissolves, it is "sparingly soluble." If it remains undissolved, it is "insoluble."
-
Repeat the procedure for each test solvent.
Protocol for Forced Degradation and Stability-Indicating Studies
This protocol describes the conditions for conducting forced degradation studies to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[6].
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 1N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to dry heat in an oven at a temperature below its melting point (e.g., 40-60°C) for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Factors Affecting Stability
Caption: Factors influencing the stability of this compound.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for professionals in research and drug development. While quantitative data is limited in the public domain, the provided qualitative assessments and detailed experimental protocols offer a solid foundation for handling, utilizing, and further investigating this important chemical intermediate. The inherent reactivity and sensitivity of the compound to certain conditions, particularly light, necessitate careful handling and storage to ensure its integrity for synthetic applications. The methodologies outlined herein will enable researchers to generate the specific, quantitative data required for their particular applications and to ensure the development of robust and reliable processes.
References
- 1. CAS 364-73-8: 5-bromo-2-fluoronitrobenzene | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 [m.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-4-fluoro-2-nitrobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-4-fluoro-2-nitrobenzene is a versatile trifunctionalized aromatic compound that serves as a valuable building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), a consequence of the strong activation by the electron-withdrawing nitro group. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, detailing the underlying mechanistic principles, regioselectivity, and providing exemplary experimental protocols. The strategic combination of a bromine atom, a fluorine atom, and a nitro group on the benzene ring offers multiple sites for chemical modification, making it a highly sought-after intermediate for the synthesis of complex molecules.
Physicochemical Properties
This compound (CAS No: 446-09-3) is a yellow crystalline solid with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 219.997 g/mol .[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 219.997 g/mol |
| Appearance | Yellow Crystalline Solid |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Note: Specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. It is recommended to consult the supplier's certificate of analysis for precise data.
Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.
The presence of the strongly electron-withdrawing nitro group (-NO₂) at the ortho position to the bromine and meta to the fluorine significantly activates the benzene ring towards nucleophilic attack. The nitro group delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this intermediate and facilitating the reaction.
Regioselectivity: The C-F vs. C-Br Bond
A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The molecule possesses two potential leaving groups: a fluorine atom at the 4-position and a bromine atom at the 1-position. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is paramount.
The nitro group is positioned ortho to the C-Br bond and meta to the C-F bond. Resonance stabilization of the Meisenheimer complex is most effective when the electron-withdrawing group is ortho or para to the site of nucleophilic attack. Therefore, attack at the C-Br bond (position 1) would lead to a more stabilized intermediate compared to attack at the C-F bond (position 4).
However, the nature of the leaving group also plays a crucial role. The carbon-fluorine bond is more polarized than the carbon-bromine bond due to the higher electronegativity of fluorine. This increased polarization makes the carbon atom of the C-F bond more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, in the context of SNAr, fluoride is generally a better leaving group than bromide because it is less polarizable and its departure is more readily facilitated.
Therefore, nucleophilic attack preferentially occurs at the carbon atom bearing the fluorine atom, leading to the selective displacement of the fluoride ion over the bromide ion.
Reactivity with Various Nucleophiles: A Quantitative Overview
| Nucleophile Class | Nucleophile Example | Expected Product | Typical Reaction Conditions | Reported/Expected Yield |
| Amines | Piperidine | 1-(4-Bromo-2-nitrophenyl)piperidine | K₂CO₃, DMSO, 100 °C | 99% (from 4-Bromo-1-chloro-2-nitrobenzene) |
| Alkylamine (general) | N-Alkyl-4-bromo-2-nitroaniline | Base (K₂CO₃ or Cs₂CO₃), DMF or DMSO, 25-120 °C | Good to Excellent | |
| Alkoxides | Sodium Methoxide (NaOMe) | 4-Bromo-1-methoxy-2-nitrobenzene | Methanol, Room Temperature | High |
| Thiolates | Sodium Thiophenoxide (NaSPh) | 4-Bromo-2-nitrophenyl phenyl sulfide | Polar aprotic solvent (e.g., DMF) | High |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-Bromo-2-nitrophenol | Water/Organic co-solvent, Heat | Moderate to High |
Note: The yield for the reaction with piperidine is reported for the analogous chloro- starting material and is expected to be similar or higher for the fluoro- analogue due to the better leaving group ability of fluoride.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from procedures for similar substrates.
General Procedure for Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol is adapted from the synthesis of 1-(4-bromo-2-nitrophenyl)piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (3.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (10 mmol) in DMSO (20 mL), add piperidine (30 mmol) and potassium carbonate (4.1 g, 30 mmol).
-
Heat the reaction mixture at 100 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (200 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic phases and wash with water (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: 0-10% EtOAc in petroleum ether) to yield the desired product, 1-(4-bromo-2-nitrophenyl)piperidine.
General Procedure for Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Water (H₂O)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of sodium methoxide (12 mmol) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of this compound at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-bromo-1-methoxy-2-nitrobenzene.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizing the Reaction Landscape
Signaling Pathway: The SNAr Mechanism
The term "signaling pathway" in this context refers to the step-by-step chemical reaction mechanism. The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds as follows:
Caption: The SNAr reaction pathway for this compound.
Experimental Workflow
A typical experimental workflow for the reaction of this compound with a nucleophile is depicted below.
Caption: A generalized experimental workflow for SNAr reactions.
Conclusion
This compound exhibits a well-defined reactivity profile dominated by nucleophilic aromatic substitution. The strong activating effect of the ortho-nitro group and the superior leaving group ability of fluoride direct nucleophilic attack to the C-F bond, allowing for the selective synthesis of 4-bromo-1-substituted-2-nitrobenzene derivatives. This predictable regioselectivity, coupled with the potential for further transformations of the bromo and nitro functionalities, solidifies its role as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Further kinetic studies on this specific substrate would be beneficial to provide a more detailed quantitative understanding of its reactivity with a broader range of nucleophiles.
References
A Technical Guide to 1-Bromo-4-fluoro-2-nitrobenzene: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-fluoro-2-nitrobenzene is a pivotal chemical intermediate in the synthesis of a wide range of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its trifunctionalized aromatic ring offers a versatile platform for medicinal chemists to perform selective chemical transformations, enabling the construction of novel drug candidates. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and practical applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its use in the research and development setting.
Introduction
This compound, identified by CAS numbers 446-09-3 and 364-73-8, is a substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the benzene ring imparts unique reactivity to the molecule. The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, making the bromine and fluorine atoms susceptible to displacement by various nucleophiles. This reactivity profile allows for the facile introduction of diverse functionalities, a critical aspect in the design and synthesis of new chemical entities.
This guide will delve into the commercial landscape of this important building block, present its key physicochemical properties in a structured format, and provide detailed experimental procedures for its application in the synthesis of pharmaceutical intermediates.
Commercial Availability and Suppliers
This compound is commercially available from a variety of suppliers, ranging from large chemical conglomerates to specialized niche providers. The compound is typically offered in various purities and quantities to suit different research and manufacturing needs.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 364-73-8 | ≥96% | 5g, 25g |
| Thermo Scientific (Alfa Aesar / Acros Organics) | 364-73-8, 446-09-3 | ≥98% | 5g, 25g, 100g |
| TCI America | 364-73-8, 446-09-3 | >96.0% (GC) | 1g, 5g, 25g |
| Oakwood Chemical | 364-73-8 | 98% | 1g, 5g, 25g, 100g, 500g |
| Chem-Impex | 364-73-8 | ≥99% (GC) | 5g, 10g, 25g, 100g |
| Arctom | 446-09-3 | ≥98% | 25g, 100g, 500g |
| Santa Cruz Biotechnology | 446-09-3 | - | Custom |
| Shandong Biotech | 446-09-3 | >97.0% (GC) | Inquiry |
| Capot Chemical | 446-09-3 | - | Inquiry |
Note: Pricing is subject to change and may vary between suppliers and based on the quantity purchased. It is recommended to contact the suppliers directly for the most up-to-date information.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 220.00 g/mol | [1] |
| CAS Number | 446-09-3, 364-73-8 | [1] |
| Appearance | Light yellow to brown liquid or solid | [2] |
| Melting Point | 18-20 °C | [2] |
| Boiling Point | 240-241 °C | [2] |
| Density | 1.786 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.575 | [2] |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. Insoluble in water. |
Role in Drug Discovery and Development
This compound serves as a versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The differential reactivity of the halogen substituents, coupled with the potential for transformation of the nitro group, allows for a modular approach to the construction of complex molecular architectures.
A notable application of this building block is in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. For instance, derivatives of this compound can be utilized in the synthesis of compounds structurally related to Sorafenib and Regorafenib, which are multi-kinase inhibitors used in the treatment of various cancers.
The general synthetic strategy involves the nucleophilic aromatic substitution of the fluorine or bromine atom, followed by reduction of the nitro group to an amine, which can then be further functionalized.
Experimental Protocols
The following protocols are representative examples of the types of reactions in which this compound is commonly employed. These should be adapted and optimized for specific substrates and scales.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Phenol
This protocol describes the synthesis of a diaryl ether, a common structural motif in many biologically active molecules.
Reaction:
This compound + Substituted Phenol → 4-(Substituted phenoxy)-1-bromo-2-nitrobenzene
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the substituted phenol.
-
Add anhydrous DMF to dissolve the reactants.
-
Add potassium carbonate to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 2-Bromo-5-fluoroaniline via Nitro Group Reduction
This protocol outlines the reduction of the nitro group to an amine, a crucial transformation for subsequent functionalization.
Reaction:
This compound → 2-Bromo-5-fluoroaniline
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂·2H₂O) (4.0 eq)
-
Ammonium chloride (NH₄Cl) (for Fe reduction) or concentrated Hydrochloric acid (HCl) (for SnCl₂ reduction)
-
Ethanol (EtOH) and Water
Procedure (using Iron powder):
-
In a round-bottom flask, suspend this compound and iron powder in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its commercial availability and well-defined reactivity make it an attractive starting material for the development of novel therapeutics. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a practical resource for researchers and scientists working to leverage the synthetic potential of this important chemical intermediate. As with any chemical process, proper safety precautions and optimization of reaction conditions are paramount for successful and safe experimentation.
References
electrophilic and nucleophilic sites in 1-Bromo-4-fluoro-2-nitrobenzene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound with the chemical formula C₆H₃BrFNO₂.[1][2] It serves as a crucial building block and intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[3] The specific arrangement of its functional groups—a nitro group, a bromine atom, and a fluorine atom—on the benzene ring imparts a unique reactivity profile. Understanding the electronic landscape of this molecule, specifically its electrophilic and nucleophilic centers, is paramount for predicting its chemical behavior and designing synthetic routes.
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by data, experimental considerations, and visual diagrams to facilitate a deeper understanding for researchers and professionals in chemical and pharmaceutical development.
Electronic Properties and Reactivity Overview
The reactivity of this compound is predominantly governed by the electronic effects of its substituents on the aromatic ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance (mesomeric) effect (-M). The halogen atoms, fluorine (-F) and bromine (-Br), are also electron-withdrawing through their inductive effects (-I) due to their high electronegativity. While halogens possess lone pairs and can theoretically donate electron density via the resonance effect (+M), the potent -I effect is dominant.
The cumulative effect of these substituents is a significant decrease in electron density on the benzene ring, rendering it highly electron-deficient or "electrophilic".[2] This electron deficiency is the primary determinant of the molecule's characteristic reactivity, making it particularly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[2][4]
Analysis of Electrophilic Sites
The primary electrophilic sites in this compound are the carbon atoms of the aromatic ring. The strong electron-withdrawing nature of the nitro group, positioned at C2, deactivates the entire ring towards electrophilic attack but strongly activates specific positions for nucleophilic attack.
Key Electrophilic Centers:
-
C1 (Carbon bearing Bromine): This position is significantly activated towards nucleophilic attack. It is ortho to the powerfully electron-withdrawing nitro group. A nucleophile attacking this position can be stabilized through resonance involving the nitro group.
-
C4 (Carbon bearing Fluorine): This position is para to the nitro group, also strongly activating it towards nucleophilic attack. The negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.[5][6]
-
C6: This position is also ortho to the nitro group and is thus an electrophilic site.
The bromine and fluorine atoms themselves are targets for nucleophilic displacement. In SₙAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The stability of this intermediate dictates the reaction's feasibility. The presence of the nitro group ortho and para to the leaving groups (Br and F) is crucial for this stabilization.
The following diagram illustrates the inductive and resonance effects influencing the electrophilicity of the ring.
Caption: Figure 1: Electronic effects of substituents.
Analysis of Nucleophilic Sites
Nucleophilic sites are characterized by high electron density, typically in the form of lone pairs of electrons or pi bonds. In this compound, potential nucleophilic centers are present, although their reactivity as nucleophiles is generally low due to the overall electron-deficient nature of the molecule.
-
Fluorine and Bromine Atoms: Both halogens have three lone pairs. While they can act as nucleophiles in certain contexts, their nucleophilicity is significantly diminished by being attached to a highly electron-deficient aromatic ring. They are more likely to act as leaving groups during a nucleophilic substitution reaction.
In essence, the molecule's predominant chemical personality is that of an electrophile, specifically at the carbon positions activated for SₙAr.
Quantitative Data
Computational chemistry provides valuable quantitative insights into the electronic distribution of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential (MEP) maps and atomic charges, which directly visualize and quantify the electrophilic and nucleophilic sites.[7][8]
| Atom Position | Atom | Typical Computed Mulliken Charge (a.u.) | Implication |
| C1 | Carbon | Positive (+) | Electrophilic Site |
| C2 | Carbon | Positive (+) | Electrophilic Site |
| C3 | Carbon | Negative (-) | Less Electrophilic |
| C4 | Carbon | Positive (+) | Electrophilic Site |
| C5 | Carbon | Negative (-) | Less Electrophilic |
| C6 | Carbon | Positive (+) | Electrophilic Site |
| N (of NO₂) | Nitrogen | Positive (+) | Electron Withdrawing |
| O (of NO₂) | Oxygen | Negative (-) | Nucleophilic Site (weak) |
| Br | Bromine | Slightly Negative (-) | Potential Leaving Group |
| F | Fluorine | Negative (-) | Potential Leaving Group |
Experimental Protocols
Protocol for Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a general procedure for reacting this compound with a generic nucleophile (e.g., an amine or alkoxide).
-
Reagents and Setup:
-
This compound (1 equivalent)
-
Nucleophile (e.g., R-NH₂ or R-O⁻Na⁺, 1.1-1.5 equivalents)
-
Aprotic polar solvent (e.g., DMSO, DMF, or THF)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) if the nucleophile is added as an ammonium salt or if an acidic byproduct is formed.
-
Reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in the reaction flask under a nitrogen atmosphere.
-
Add the base, if required, and stir the mixture.
-
Add the nucleophile to the solution. The addition may be done dropwise if the reaction is exothermic.
-
Heat the reaction mixture to a temperature typically ranging from 50°C to 150°C, depending on the nucleophile's reactivity.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into ice water.[9]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol for Computational Analysis (DFT)
This protocol outlines a typical workflow for analyzing the electrophilic and nucleophilic sites using computational methods.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package. Visualization software like GaussView or Avogadro.
-
Workflow:
-
Structure Building: Construct the 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common method is DFT with the B3LYP functional and a basis set like 6-311++G(d,p).[7]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.
-
Request calculation of Mulliken population analysis to obtain atomic charges.
-
Request the generation of the molecular electrostatic potential (MEP) map.
-
-
Analysis:
-
Visualize the MEP map. Regions of intense blue color indicate electron deficiency (electrophilic sites), while regions of red indicate electron richness (nucleophilic sites).
-
Analyze the computed Mulliken charges to quantify the charge distribution on each atom.
-
-
The following diagram illustrates this computational workflow.
Caption: Figure 2: Computational analysis workflow.
Reaction Mechanism Visualization
The SₙAr mechanism is key to understanding the reactivity of the electrophilic sites. The following diagram shows the resonance stabilization of the Meisenheimer complex formed when a nucleophile (Nu⁻) attacks the C1 position (bearing the bromine atom).
Caption: Figure 3: SₙAr reaction pathway and stabilization.
This stabilization, particularly the structure where the negative charge is on the nitro group, is why the positions ortho and para to the nitro group are the most significant electrophilic sites for nucleophilic aromatic substitution.
References
- 1. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Potential Hazards and Toxicity of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known and potential hazards associated with 1-Bromo-4-fluoro-2-nitrobenzene (CAS No. 446-09-3). The information is compiled from available safety data sheets and toxicological profiles of structurally related compounds to offer guidance for safe handling, risk assessment, and experimental design.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₂.[1] Its structure, featuring a benzene ring with bromine, fluorine, and a nitro group, dictates its chemical reactivity and toxicological profile.[2] The presence of electron-withdrawing groups makes the benzene ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 446-09-3 | [1][3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][3] |
| Molecular Weight | 219.997 g/mol | [1] |
| Appearance | Light yellow powder or crystalline solid | [1][3] |
| Purity | Typically >97.0% (GC) | [4] |
Hazard Identification and GHS Classification
While a harmonized GHS classification for this compound is not consistently available across all sources[4], data from suppliers and related compounds indicate several potential hazards. The compound is generally considered harmful and an irritant. The GHS classifications for structurally similar compounds, such as other isomers of bromofluoronitrobenzene, provide a strong basis for assessing its potential hazards.[5][6][7][8]
Table 2: Aggregated GHS Hazard Classifications for Substituted Bromofluoronitrobenzenes
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6][7][8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][5][6][7] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[5][6] |
Pictogram:
Signal Word: Warning[5]
Toxicological Data
Specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound (CAS 446-09-3) are not available in the reviewed literature.[9] However, the toxicological properties can be inferred from its structural components, particularly the nitrobenzene moiety, which is known for its toxicity.[9][10]
Table 3: Quantitative Toxicity Data
| Endpoint | Route | Species | Value |
| LD50 / LC50 | Oral, Dermal, Inhalation | Not specified | No data available |
The toxicity of nitrobenzene itself is well-documented and provides a crucial reference. It is readily absorbed through all exposure routes and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[9][10] Symptoms can appear 1 to 4 hours after exposure and include cyanosis, fatigue, dizziness, and headache.[9][10] The International Agency for Research on Cancer (IARC) classifies nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[10][11]
Potential Health Effects
Based on safety data for this chemical and its isomers, the following health effects are anticipated:
-
Inhalation: Harmful if inhaled.[5] May cause respiratory tract irritation, with symptoms such as coughing and shortness of breath.[5][6]
-
Skin Contact: Harmful in contact with skin.[5] Causes skin irritation, redness, and pain.[4][5] The substance may be absorbed through the skin, leading to systemic effects similar to ingestion.[9]
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[4][5]
-
Ingestion: Harmful if swallowed.[5][6] May cause gastrointestinal irritation.[9] Systemic effects, particularly methemoglobinemia, are a significant concern.[9]
-
Chronic Exposure: Prolonged or repeated exposure may cause damage to organs.[12] The carcinogenicity of the parent compound, nitrobenzene, suggests that this substance should be handled as a suspected carcinogen.[11][12]
Mechanisms of Toxicity
The toxicity of this compound is likely driven by the metabolic activation of the nitro group, a pathway well-characterized for nitrobenzene.[10][13] This process involves the reduction of the nitro group to highly reactive intermediates, such as nitrosobenzene and phenylhydroxylamine.[13] These intermediates can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[9] Furthermore, these reactive species can generate oxidative stress, leading to cellular damage.[13]
Caption: Metabolic activation pathway of this compound.
Experimental Protocols
While specific toxicological studies on this compound are not publicly available, a standard protocol for an acute oral toxicity study, based on OECD Guideline 423, would be appropriate for its initial characterization.
Representative Protocol: Acute Oral Toxicity (Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of the test substance and classify it according to the GHS.
-
Test Principle: A stepwise procedure using a limited number of animals (typically 3 per step). The outcome of each step determines the next step: either dosing at a lower or higher fixed dose level or stopping the test.
-
Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, are used as they are often slightly more sensitive. Animals are acclimated for at least 5 days before the study.
-
Dose Levels: Dosing is initiated at a starting dose selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The choice of the starting dose is based on any existing information about the substance's toxicity.
-
Administration: The substance is administered as a single oral dose via gavage. A suitable vehicle (e.g., corn oil) may be used if the substance is a solid.[14] Animals are fasted prior to dosing.
-
Observations:
-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The number of animals that die within a specific dose group is used to classify the substance into a GHS acute toxicity category.
Caption: Workflow for an acute oral toxicity study (OECD 423).
Safe Handling and Emergency Procedures
Given the potential hazards, strict safety protocols are mandatory when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15][16]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing to prevent skin contact.[15][16]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[15]
-
-
Handling: Avoid formation of dust and aerosols.[15] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and bases.[9]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Caption: First aid response logic for different exposure routes.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 446-09-3 Powder Competitive Price [minstargroup.com]
- 4. This compound - Shandong Biotech [shandongbiotech.com]
- 5. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gov.uk [gov.uk]
- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
starting materials for 1-Bromo-4-fluoro-2-nitrobenzene synthesis
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-nitrobenzene
Introduction
This compound (CAS No: 446-09-3) is a halogenated nitroaromatic compound of significant interest to the pharmaceutical, agrochemical, and specialty chemical industries. Its trifunctionalized benzene ring serves as a versatile scaffold for the synthesis of more complex molecules. The presence of bromine, fluorine, and nitro groups at specific positions allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions, making it a valuable starting material in drug discovery and materials science.[1] This guide provides a detailed overview of the primary synthetic route for preparing this compound, focusing on the necessary starting materials, experimental protocols, and reaction parameters.
Primary Synthetic Pathway: The Sandmeyer Reaction
The most established and logical method for the regioselective synthesis of this compound is through a Sandmeyer reaction.[2][3] This well-known transformation allows for the conversion of an aromatic primary amine into an aryl halide via the formation of a diazonium salt intermediate. For this specific synthesis, the key starting material is 4-Fluoro-2-nitroaniline .[4]
The process can be conceptually divided into two distinct experimental stages:
-
Diazotization: The conversion of the amino group on 4-Fluoro-2-nitroaniline into a diazonium salt using nitrous acid at low temperatures.
-
Bromo-dediazoniation: The subsequent displacement of the diazonium group with a bromide ion, a reaction catalyzed by copper(I) bromide (CuBr).[5]
The overall logical workflow for this synthetic approach is outlined below.
Caption: Logical workflow for the synthesis of this compound.
Detailed Reaction Scheme and Stoichiometry
The chemical transformation from 4-Fluoro-2-nitroaniline to the target product is depicted in the following reaction scheme.
Caption: Synthesis of this compound from 4-Fluoro-2-nitroaniline.
The table below summarizes the key reagents required for this synthesis, based on a representative 100 mmol scale.
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 0.100 | 15.61 | - | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.105 | 7.25 | - | - |
| Hydrobromic Acid (48%) | HBr | 80.91 | ~0.400 | ~67.5 | ~45.3 | ~1.49 |
| Copper(I) Bromide | CuBr | 143.45 | 0.110 | 15.78 | - | - |
Note: Molar quantities for acid and catalyst are representative and may be optimized.
Experimental Protocol
The following is a representative experimental procedure based on the principles of the Sandmeyer reaction. Researchers should perform a thorough risk assessment before conducting any experiment.
Step 1: Diazotization of 4-Fluoro-2-nitroaniline
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-Fluoro-2-nitroaniline (15.61 g, 0.100 mol).
-
Add 48% hydrobromic acid (45 mL, ~0.4 mol) to the flask. Stir the mixture to form a slurry.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
Separately, prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. The rate of addition must be controlled to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the 4-fluoro-2-nitrobenzenediazonium bromide salt. The resulting solution should be kept cold for the next step.
Step 2: Sandmeyer Reaction (Bromo-dediazoniation)
-
In a separate, larger beaker or flask, dissolve copper(I) bromide (15.78 g, 0.110 mol) in hydrobromic acid (20 mL). Gently warm the mixture if necessary to facilitate dissolution, then cool it back to room temperature.
-
Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) will be observed. The rate of addition should be managed to control the foaming.
-
Once the addition is complete, gently warm the reaction mixture to 50–60 °C on a water bath and maintain this temperature for 30-60 minutes, or until the gas evolution ceases.
-
Cool the reaction mixture to room temperature. The crude product often separates as a dense, dark oil or solid.
Step 3: Product Isolation and Purification
-
Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with dilute hydrochloric acid, 5% aqueous sodium hydroxide, and finally with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified further by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to achieve high purity.
Conclusion
The synthesis of this compound is reliably achieved using 4-Fluoro-2-nitroaniline as the primary starting material. The Sandmeyer reaction provides a robust and regioselective method for introducing the bromine atom onto the aromatic ring by replacing the amino group. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for maximizing yield and minimizing the formation of side products. The resulting compound is a key intermediate for further chemical elaboration in various fields of applied chemistry.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of 1-Bromo-4-fluoro-2-nitrobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional groups: a bromine atom amenable to cross-coupling, an electron-withdrawing nitro group, and a fluorine atom. The electron-deficient nature of the aromatic ring generally facilitates the oxidative addition step in the Suzuki coupling catalytic cycle.[1]
Reaction Principle
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2] The reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from studies on structurally similar electron-deficient aryl bromides to provide a strong predictive framework for reaction optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~75-85 (expected) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~80-90 (expected) |
| This compound | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 81[3] |
| This compound | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 77[3] |
| This compound | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 75[3] |
| This compound | 2,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 72[3] |
| This compound | 3-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | 83[3] |
Note: Yields are based on a study using the structurally similar 1-bromo-3,4-difluorobenzene and are expected to be comparable for this compound under the specified conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is adapted from a general method for the synthesis of fluorinated biphenyl compounds.[3]
Materials:
-
This compound
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Pressure tube or Schlenk flask
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
To a pressure tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (1.5 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (1.5 mol %).
-
Evacuate and backfill the pressure tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (3:1 v/v ratio) to the tube.
-
Seal the pressure tube and heat the reaction mixture to 105 °C with vigorous stirring for 8.5 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to obtain the desired biaryl product.
Protocol 2: Alternative Conditions using a Carbonate Base
This protocol provides an alternative set of conditions that may be beneficial for certain substrates.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[1]
-
Add palladium(II) acetate (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 5:1 ratio).[1]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, proceed with a standard aqueous workup and purification by column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-2-nitrobenzene is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of a strongly electron-withdrawing nitro group positioned ortho to both a bromine and a fluorine atom. This electronic arrangement renders the carbon atoms attached to the halogens susceptible to nucleophilic attack.
In SNAr reactions involving this compound, the fluorine atom is the preferred leaving group. This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached, thereby facilitating the initial nucleophilic attack—the rate-determining step of the reaction. The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.
These application notes provide detailed protocols for the SNAr reaction of this compound with various nucleophiles, including amines, phenols, and thiols. The resulting substituted products are valuable building blocks for the synthesis of a wide range of functionalized molecules.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with representative nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 100 | 2-12 | 99 |
| Aniline | K₂CO₃ | DMF | 100-120 | 8-12 | 85-95 |
| Morpholine | Et₃N | DMF | 80-100 | 6-10 | 90-98 |
Table 2: Reaction with Phenolic Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100-120 | 12-18 | 80-90 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 80-100 | 10-16 | 85-95 |
| 4-Chlorophenol | K₂CO₃ | NMP | 120-140 | 16-24 | 75-85 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60-80 | 4-8 | 90-98 |
| 4-Methylthiophenol | Et₃N | Acetonitrile | 50-70 | 6-10 | 88-96 |
| Sodium thiophenoxide | N/A | DMF | 25-50 | 2-6 | 95-99 |
Experimental Protocols
The following are detailed protocols for the nucleophilic aromatic substitution of this compound with representative amine, phenol, and thiol nucleophiles.
Protocol 1: Reaction with an Amine (Piperidine)
This protocol describes a general procedure for the synthesis of N-substituted 5-bromo-2-nitroanilines.
Materials:
-
This compound (1.0 eq)
-
Piperidine (3.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), piperidine (3.0 eq), and potassium carbonate (3.0 eq).
-
Add a sufficient amount of DMSO to dissolve the reactants.
-
Heat the reaction mixture to 100 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-bromo-2-nitrophenyl)piperidine.
Protocol 2: Reaction with a Phenol
This protocol details the SNAr reaction with a phenolic nucleophile, which requires a base to generate the phenoxide in situ.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend phenol (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-bromo-2-nitrophenyl phenyl ether.
Protocol 3: Reaction with a Thiol
This protocol describes the synthesis of a thioether derivative via SNAr with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 60-80 °C for 4-8 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 4-bromo-2-nitrophenyl phenyl sulfide.
Mandatory Visualization
References
Application Notes and Protocols: 1-Bromo-4-fluoro-2-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-2-nitrobenzene is a versatile trifunctional building block of significant interest in medicinal chemistry. Its unique electronic properties, stemming from the presence of electron-withdrawing nitro and fluoro groups and a synthetically useful bromo substituent, make it an ideal starting material for the synthesis of a diverse range of complex molecules.[1][2] The strategic positioning of these functional groups on the benzene ring allows for selective and sequential chemical modifications, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and reduction of the nitro group.[2] These reactions are fundamental in the construction of pharmacologically active scaffolds, particularly in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound as a key intermediate in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 446-09-3 | [2] |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Yellow powder | [2] |
| Melting Point | 37-39 °C | [2] |
| Boiling Point | 220.9 °C | [2] |
| Density | 1.808 g/cm³ | [2] |
| Purity | ≥98.0% | [2] |
Applications in Medicinal Chemistry
This compound serves as a crucial precursor in the synthesis of various therapeutic agents. Its utility is particularly notable in the development of inhibitors for key signaling pathways implicated in cancer progression.
Kinase Inhibitors (e.g., BRAF Inhibitors)
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in the BRAF kinase, is a hallmark of many cancers, including melanoma.[3] this compound can be utilized to synthesize BRAF inhibitors that target the ATP-binding site of the kinase, thereby blocking downstream signaling.
BRAF Signaling Pathway and Point of Inhibition
Caption: BRAF signaling pathway and the inhibitory action of a synthesized inhibitor.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are essential for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality. This compound is a valuable starting material for the synthesis of potent PARP inhibitors.
PARP-1 Mediated DNA Repair and Inhibition
Caption: PARP-1's role in DNA repair and its inhibition by a synthesized compound.
Quantitative Data
The following tables summarize the inhibitory activities of compounds that can be synthesized using this compound as a key starting material.
Table 1: Inhibitory Activity of Potential BRAF Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Notes |
| BRAF-Inhibitor-1 | BRAFV600E | 300-500 | General range for pyrazine-based inhibitors. Synthesis would involve Suzuki coupling of a boronic acid derivative of this compound. |
| Dabrafenib | BRAFV600E | 0.6 | A known BRAF inhibitor with a structure that could be conceptually derived from this compound.[4] |
Table 2: Inhibitory Activity of Potential PARP-1 Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Notes |
| PARP-Inhibitor-1 | PARP-1 | 36 | Pyridopyridazinone derivative. Synthesis could involve nucleophilic aromatic substitution followed by further elaboration. |
| Olaparib | PARP-1 | 34 | A known PARP-1 inhibitor; structural analogs can be synthesized using this compound. |
| PARP-Inhibitor-2 | PARP-1 | 2.2-4.4 | 2,4-difluorophenyl-linker analogs of Olaparib. |
Experimental Protocols
The following protocols describe key synthetic transformations of this compound.
General Workflow for Inhibitor Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Pharmaceutical Synthesis: Application Notes on Modern Catalytic & Flow Chemistry Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and manufacturing. Traditional multi-step batch syntheses are often plagued by inefficiencies, significant waste generation, and safety concerns. This document presents detailed application notes and protocols for the synthesis of several key APIs, showcasing the power of modern synthetic methodologies such as flow chemistry, biocatalysis, and advanced catalytic systems. These innovative approaches offer significant advantages in terms of efficiency, sustainability, and process control, paving the way for the next generation of pharmaceutical manufacturing.
Application Note 1: Continuous-Flow Synthesis of Ibuprofen
Introduction: Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). Its synthesis via continuous-flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processes. This application note details a three-step continuous-flow synthesis of ibuprofen.
Data Presentation:
| Step | Reaction | Residence Time | Yield (%) | Throughput (g/h) |
| 1 | Friedel-Crafts Acylation | < 3 minutes (total for all steps) | ~83 (overall) | 8.09 |
| 2 | 1,2-Aryl Migration | |||
| 3 | Hydrolysis |
Experimental Protocol:
Materials:
-
Isobutylbenzene
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Trimethyl orthoformate
-
Iodine monochloride (ICl)
-
2-mercaptoethanol
-
1M Hydrochloric acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Flow reactor system with multiple pumps and reactor coils
Procedure:
-
Friedel-Crafts Acylation: A stream of isobutylbenzene is mixed with a stream of propionyl chloride containing neat AlCl₃.[1] This solvent-free reaction mixture is passed through the first heated reactor coil.
-
Quenching: The output from the first reactor is quenched with a stream of 1M HCl.[1]
-
1,2-Aryl Migration: The quenched stream is then mixed with a solution of trimethyl orthoformate and neat ICl.[1] This mixture flows through a second reactor coil. DMF is added to dissolve any solid iodine that forms.[1]
-
Second Quenching: The stream from the second reactor is quenched with 2-mercaptoethanol.[1]
-
Hydrolysis: The final step involves the hydrolysis of the ester intermediate to form the sodium salt of ibuprofen.[1]
Logical Relationship: Continuous-Flow Synthesis of Ibuprofen
Caption: Workflow for the continuous-flow synthesis of Ibuprofen.
Application Note 2: Biocatalytic Synthesis of Sitagliptin
Introduction: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The use of a transaminase enzyme allows for a highly enantioselective synthesis of this chiral amine under mild reaction conditions.[2] This application note describes the synthesis of sitagliptin from pro-sitagliptin ketone using an immobilized transaminase.
Data Presentation:
| Biocatalyst | Support | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Immobilized Transaminase | Epoxy- and octadecyl-functionalized methacrylic resin | 24 | 100 | >99 |
Experimental Protocol:
Materials:
-
Pro-sitagliptin ketone
-
Transaminase enzyme
-
Epoxy- and octadecyl-functionalized methacrylic resin (for immobilization)
-
Isopropyl amine (amine donor)
-
Phosphate buffer
-
Appropriate organic solvent (e.g., DMSO)
Procedure:
-
Enzyme Immobilization: The transaminase enzyme is immobilized on the epoxy- and octadecyl-functionalized methacrylic resin following established protocols. This enhances the stability and reusability of the biocatalyst.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve pro-sitagliptin ketone in an appropriate solvent mixture (e.g., buffer with a co-solvent like DMSO).
-
Biocatalytic Transamination: Add the immobilized transaminase and the amine donor (isopropyl amine) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40°C) with gentle agitation for 24 hours.[3]
-
Work-up and Purification: After the reaction is complete, the immobilized enzyme can be recovered by filtration for reuse. The product, sitagliptin, is then isolated and purified from the reaction mixture using standard techniques such as extraction and crystallization.
Signaling Pathway: Biocatalytic Synthesis of Sitagliptin
Caption: Experimental workflow for the biocatalytic synthesis of Sitagliptin.
Application Note 3: Organocatalytic Synthesis of Oseltamivir
Introduction: Oseltamivir (Tamiflu®) is an antiviral drug used to treat and prevent influenza A and B. An efficient organocatalytic approach enables a rapid, one-pot synthesis of this complex molecule, significantly reducing the overall synthesis time.[4]
Data Presentation:
| Catalyst | Key Reaction | Overall Yield (%) | Synthesis Time |
| Diphenylprolinol silyl ether & Thiourea | Asymmetric Michael Reaction | 15 (in one-pot, five steps) | 60 minutes |
Experimental Protocol:
Materials:
-
α-Alkoxyaldehyde
-
Nitroalkene
-
Diphenylprolinol silyl ether (organocatalyst)
-
Thiourea derivative (co-catalyst)
-
Zinc powder
-
Other reagents for subsequent one-pot transformations
-
Appropriate solvents
Procedure:
-
Asymmetric Michael Reaction: In a single reaction vessel, the α-alkoxyaldehyde and nitroalkene are reacted in the presence of the diphenylprolinol silyl ether organocatalyst and a thiourea co-catalyst.[5] This initial step establishes the key stereocenters.
-
Domino Horner-Wadsworth-Emmons Reaction: The reaction proceeds through a domino Michael and Horner-Wadsworth-Emmons reaction to form the cyclohexene ring.[5]
-
Epimerization and Reduction: The nitro group is then epimerized and subsequently reduced using zinc powder in the presence of an acid.[5]
-
Further Transformations: The synthesis is completed through a series of subsequent transformations within the same pot, leading to the final oseltamivir product.
-
Purification: The crude oseltamivir is purified by column chromatography.[5]
Logical Relationship: One-Pot Organocatalytic Synthesis of Oseltamivir
Caption: Logical workflow for the one-pot synthesis of Oseltamivir.
Application Note 4: Synthesis of Valsartan via C-H Activation
Introduction: Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. A novel synthetic route utilizing a ruthenium-catalyzed C-H activation provides a more atom-economical and sustainable approach to this important API.
Data Presentation:
| Catalyst System | Key Reaction | Yield (%) |
| RuCl₃·xH₂O / PPh₃ | C-H Arylation | Not specified |
Experimental Protocol:
Materials:
-
N-[(2'-cyano-1,1'-diphenyl-4-yl) methyl]-L-valine methyl ester hydrochloride
-
Toluene
-
Triethylamine
-
n-Pentanoyl chloride
-
Sodium azide
-
Xylene
-
Barium hydroxide
-
Methanol
-
Water
-
Ester solvent (e.g., ethyl acetate)
-
Alkane solvent (e.g., n-hexane)
Procedure:
-
N-Acylation: Dissolve N-[(2'-cyano-1,1'-diphenyl-4-yl) methyl]-L-valine methyl ester hydrochloride (1.4 kg) in toluene (14 L). Add triethylamine (1.58 kg) and cool to 5°C. Slowly add n-pentanoyl chloride (0.90 kg) while maintaining the temperature between 5-10°C. Continue the reaction for 2 hours.[6]
-
Cyclization: Heat the reaction mixture to 110-130°C and maintain for 28-32 hours. After completion, cool to room temperature and filter. Remove toluene by distillation under reduced pressure to obtain the cyclized product.[6]
-
Hydrolysis: To the cyclized product, add methanol (7 L), barium hydroxide (1.67 kg), and water (15 L). Stir at room temperature for 10-12 hours. Filter the reaction mixture and distill off the methanol under reduced pressure to yield crude Valsartan.[6]
-
Purification by Crystallization: Dissolve the crude Valsartan in an ester solvent. Wash with water and dry the solvent. Add an alkane anti-solvent to induce crystallization. Cool the mixture in stages (15-20°C then -3 to 3°C) to maximize crystal formation. Collect the high-purity Valsartan crystals by centrifugation and dry.[6]
Experimental Workflow: Synthesis and Purification of Valsartan
Caption: Workflow for the synthesis and purification of Valsartan.
Application Note 5: Green Synthesis of Paracetamol
Introduction: Paracetamol (Acetaminophen) is a common analgesic and antipyretic. A green chemistry approach utilizing microwave irradiation provides a rapid and efficient synthesis with reduced energy consumption and solvent use.[7][8]
Data Presentation:
| Method | Catalyst | Reaction Time | Yield (%) |
| Microwave Irradiation | None | 5-6 minutes | 92.0 |
Experimental Protocol:
Materials:
-
4-Aminophenol (10 mmol)
-
Acetic anhydride (10 mmol)
-
Acidic medium (e.g., a few drops of concentrated sulfuric acid)
-
Microwave oven
-
Ethanol and water for recrystallization
Procedure:
-
Reaction Setup: In a sealed microwave-safe vessel, combine 4-aminophenol (10 mmol) and acetic anhydride (10 mmol) in an acidic medium.[7]
-
Microwave Irradiation: Place the sealed vessel in a microwave oven and irradiate for 5-6 minutes.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Isolation of Crude Product: After the reaction, a white solid precipitate will form.[7]
-
Purification: The crude product is purified by recrystallization from a mixture of ethanol and water. The purified crystals are then washed with water, filtered, and dried.[7]
Experimental Workflow: Green Synthesis of Paracetamol
Caption: Workflow for the microwave-assisted green synthesis of Paracetamol.
References
- 1. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijert.org [ijert.org]
- 8. iipseries.org [iipseries.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 1-Bromo-4-fluoro-2-nitrobenzene. This reaction is a crucial transformation for the synthesis of N-aryl-4-fluoro-2-nitroaniline derivatives, which are important intermediates in the development of pharmaceuticals and functional materials. The protocol outlines the selection of an appropriate palladium catalyst, ligand, base, and solvent system, optimized for this electron-deficient aryl bromide. The provided methodology is based on established principles of cross-coupling chemistry and supported by data from analogous reactions in the scientific literature.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, enabling the construction of arylamines from aryl halides and primary or secondary amines.[1] The substrate, this compound, is an electron-deficient aryl halide due to the presence of both a nitro and a fluoro group. These electron-withdrawing groups can influence the reactivity of the C-Br bond and require careful optimization of the reaction conditions to achieve high efficiency and minimize side reactions. This protocol details a robust method for the amination of this substrate with a primary or secondary amine.
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential for the catalytic cycle. Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are critical for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] For electron-deficient substrates, ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have shown excellent performance.
-
Base: A base is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of base is crucial, especially in the presence of a nitro group, which can be sensitive to strong bases. While sodium tert-butoxide (NaOtBu) is a common choice, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for nitro-containing substrates to avoid potential side reactions.[2]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a moisture-free reaction environment.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of structurally similar electron-deficient aryl bromides. This data provides a strong basis for the expected yield and purity of the target N-aryl-4-fluoro-2-nitroaniline.
Table 1: Screening of Ligands and Bases for the Amination of an Electron-Deficient Aryl Bromide
| Entry | Ligand | Base | Yield (%) |
| 1 | XPhos | NaOtBu | 91 |
| 2 | RuPhos | NaOtBu | 95 |
| 3 | SPhos | NaOtBu | 88 |
| 4 | XPhos | K₃PO₄ | 78 |
| 5 | XPhos | Cs₂CO₃ | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields are representative and based on analogous reactions reported in the literature.[3]
Table 2: Optimized Conditions for Amination of Bromo-nitroaromatics
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | aq. NH₃ | Pd(OAc)₂ (2) | KPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 1-Bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 91 |
This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.[3][4]
Experimental Protocol
This protocol describes the synthesis of an N-aryl-4-fluoro-2-nitroaniline from this compound and a representative primary amine (e.g., aniline) via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Addition of Base: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Amine and Solvent: Under a positive pressure of the inert gas, add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-fluoro-2-nitroaniline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Agrochemicals and Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the synthesis of key compounds in the agrochemical and dye industries. The focus is on the underlying chemical pathways, methodologies, and the role of intermediates that are crucial for the development of these commercially significant products.
Part 1: The Synthesis of Azo Dyes
Azo dyes represent the largest class of synthetic organic colorants used in various industries, including textiles, printing, and analytical chemistry.[1] Their synthesis is a cornerstone of industrial organic chemistry, characterized by a versatile and efficient two-step process.[1]
Application Note: The Chemistry of Azo Dye Synthesis
The fundamental process for creating azo dyes involves two main reactions: diazotization and azo coupling.[2]
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt.[1] This reaction is typically carried out in the presence of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[3]
-
Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound, such as a phenol or an aniline derivative (the coupling component).[1][2] This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which acts as a chromophore and is responsible for the dye's color.[2]
The final color and properties of the dye, such as its solubility and fastness, are determined by the specific chemical structures of the aromatic amine and the coupling component used.[4][5] Dye intermediates, which are the building blocks for these reactions, include compounds like aromatic amines, phenols, and their derivatives.[6][7] For instance, sulfonic acid groups are often introduced into the intermediates to create water-soluble dyes suitable for textiles.[5][8]
Caption: General two-step pathway for the synthesis of azo dyes.
Experimental Protocol 1: Synthesis of an Azo Dye from 2-Amino-5-nitrobenzoic Acid
This protocol details the synthesis of an azo dye using 2-Amino-5-nitrobenzoic acid as the primary aromatic amine. The specific coupling component will determine the final color.[1]
A. Diazotization of 2-Amino-5-nitrobenzoic Acid [1]
-
In a beaker, dissolve the calculated amount of 2-Amino-5-nitrobenzoic acid in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.[1]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.[1]
-
The resulting solution contains the diazonium salt and should be used immediately in the next step.[1]
B. Azo Coupling Reaction [1]
-
Prepare a solution of the chosen coupling component (e.g., 2-naphthol) in an appropriate solvent (e.g., dilute sodium hydroxide solution for phenols).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cooled coupling component solution. A colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.[1]
C. Isolation and Purification [4]
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with cold distilled water to remove unreacted salts and impurities.[4]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dye.[4]
-
Dry the purified product, weigh it, and calculate the percentage yield.[4]
Table 1: Reagents for Azo Dye Synthesis from 4-Aminophenol and Naphthalen-2-ol [9]
| Reagent | Role | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
|---|---|---|---|---|
| 4-Aminophenol | Aromatic Amine | 109.13 | 0.011 | 1.20 g |
| Naphthalen-2-ol | Coupling Component | 144.17 | 0.01 | 1.44 g |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 69.00 | 0.01 | 0.70 g |
| Hydrochloric Acid (conc.) | Acid Catalyst | 36.46 | - | 12 cm³ |
| Sodium Hydroxide (NaOH) | Base for Coupling | 40.00 | 0.05 | 2.00 g in 50 cm³ water |
| Water | Solvent | 18.02 | - | As needed |
Part 2: Synthesis of Agrochemicals
The synthesis of agrochemicals, such as herbicides, insecticides, and fungicides, is critical for modern agriculture.[10] Modern synthetic strategies focus on creating highly active and selective molecules while minimizing environmental impact.[11] Catalytic asymmetric synthesis has become an indispensable tool, enabling the production of specific enantiomers of chiral agrochemicals, which often exhibit enhanced efficacy and reduced off-target effects.[12][13]
Application Note: Modern Catalytic Strategies in Agrochemical Synthesis
Many modern agrochemicals are chiral molecules, where only one enantiomer provides the desired biological activity.[12] The synthesis of these optically pure compounds is a significant challenge. Key strategies include:
-
Catalytic Asymmetric Synthesis: This approach uses chiral catalysts (metal-based or organocatalysts) to selectively produce one enantiomer over the other.[13] Methodologies like enantioselective hydrogenation, epoxidation, and hydroformylation are crucial in preparing chiral agrochemicals on both R&D and commercial scales.[12]
-
Biocatalysis: The use of isolated enzymes or whole microorganisms as catalysts offers high regio- and stereoselectivity under mild reaction conditions.[14] This "green chemistry" approach is increasingly being applied to the synthesis of pesticides and their precursors.[14]
These advanced methods allow for the creation of a new generation of agrochemicals with specific modes of action, contributing to sustainable crop protection.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. benchchem.com [benchchem.com]
- 5. codeconcepts.co.in [codeconcepts.co.in]
- 6. theasengineers.com [theasengineers.com]
- 7. Ganpati Exim | Pursuing ExcellenceDyes Intermediates - Ganpati Exim | Pursuing Excellence [ganpatiexim.com]
- 8. uclmail.net [uclmail.net]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. Agro Synthesis [evonik.com]
- 11. catalysis-summit.com [catalysis-summit.com]
- 12. Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-fluoro-2-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it possesses—a reactive carbon-bromine bond for cross-coupling, and nitro and fluoro groups that can be further functionalized. The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the aryl bromide in oxidative addition to palladium(0), making it an excellent substrate for a range of coupling reactions.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The successful execution of these reactions with this compound requires careful consideration of the catalyst, ligand, base, solvent, and reaction temperature. The presence of the nitro group can sometimes lead to side reactions or catalyst deactivation, necessitating carefully optimized conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | ~98[1] |
| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | - | - | - | - | - | High[2] |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | 48 | - | >92[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar electron-deficient aryl bromides.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through celite and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[4][5] This reaction is particularly effective for electron-deficient aryl halides like this compound.
Data Presentation: Heck Reaction Conditions
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ | H₂O/DMF | 80 | 4 | High[6] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | Tri(o-tolyl)phosphine (4) | Triethylamine | DMF | 100-120 | 8-24 | High[7] |
| Styrene | Pd@CS-ZnO | - | K₂CO₃ | H₂O/DMF | 80 | 4 | 91 (after 6 cycles)[8] |
Experimental Protocol: Heck Reaction
This protocol is based on a general procedure for the Heck reaction of aryl bromides.[6][9]
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add anhydrous DMF (5 mL) followed by the alkene (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Triethylamine | Toluene | RT-70 | - | High[12] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | Diethylamine | DMF | RT | 48-72 | High[12] |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | ~89[13] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for Sonogashira coupling.[13]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.).
-
Add anhydrous THF.
-
Sequentially add Pd(PPh₃)₂Cl₂ (0.05 equiv.), CuI (0.025 equiv.), diisopropylamine (7.0 equiv.), and the terminal alkyne (1.1 equiv.).
-
Stir the reaction at room temperature for 3 hours or until completion (monitored by TLC/GC-MS).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[14] This reaction is crucial for the synthesis of anilines and their derivatives.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aqueous Ammonia | - | - | - | Toluene/H₂O | 100 | 18 | High[15] |
| Aryl amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | High |
| Aliphatic amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | High |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination.[15][16]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 equiv.) followed by the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide.[17] While effective, the toxicity of organotin reagents is a significant drawback.[18]
Data Presentation: Stille Coupling Conditions
| Organostannane | Palladium Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Organotin reagent | Pd(dppf)Cl₂·DCM (10) | CuI (10%), LiCl (5.3 eq) | DMF | 40 | 60 | ~87[19] |
Experimental Protocol: Stille Coupling
A general procedure for the Stille coupling is provided below.[19]
Materials:
-
This compound
-
Organostannane reagent
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)
-
Copper(I) iodide (CuI)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Flame-dried round-bottom flask
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous DMF.
-
Add CuI (0.1 equiv.), Pd(dppf)Cl₂·DCM (0.1 equiv.), and LiCl (5.3 equiv.) sequentially.
-
Purge the reaction flask with argon for 10 minutes before adding the organostannane reagent (1.15 equiv.).
-
Heat the solution to 40 °C.
-
After the reaction is complete (monitor by TLC/GC-MS), cool the mixture and transfer it to a separatory funnel containing an ammonia-water solution.
-
Extract with an organic solvent like hexane.
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography.
These protocols and application notes provide a comprehensive guide for utilizing this compound in a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules for research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Stille Coupling | NROChemistry [nrochemistry.com]
Synthesis of Heterocyclic Compounds from 1-Bromo-4-fluoro-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing 1-Bromo-4-fluoro-2-nitrobenzene as a versatile starting material. The protocols focus on leveraging the principles of nucleophilic aromatic substitution (SNAr) to construct complex molecular architectures.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic systems. Its chemical reactivity is dictated by the presence of three key functional groups on the benzene ring. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions. Consequently, the fluorine atom at the 4-position is highly susceptible to displacement by nucleophiles in an SNAr reaction, making it an excellent leaving group. The bromine atom at the 1-position offers a secondary site for functionalization, often through transition-metal-catalyzed cross-coupling reactions, allowing for the generation of molecular diversity. This dual reactivity profile enables a range of synthetic transformations for the assembly of diverse heterocyclic scaffolds, which are prominent in many pharmaceutical agents.
Core Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic strategy employed in the following protocols is the nucleophilic aromatic substitution (SNAr) reaction. In this mechanistic pathway, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the highly electronegative fluoride ion restores the aromaticity of the ring, yielding the substituted product. The strong electron-withdrawing effect of the ortho-nitro group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.
Caption: General workflow for SNAr reactions.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in a variety of pharmaceuticals, including proton pump inhibitors and anthelmintics. The synthesis from this compound involves a two-step process: an initial SNAr reaction with an o-phenylenediamine followed by reductive cyclization.
Caption: Synthesis pathway for 5-Bromo-1H-benzimidazole.
Experimental Protocol: Synthesis of 5-Bromo-1H-benzimidazole
Step 1: Synthesis of N-(2-aminophenyl)-5-bromo-2-nitroaniline
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add o-phenylenediamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the crude intermediate.
Step 2: Synthesis of 5-Bromo-1H-benzimidazole
-
Suspend the crude N-(2-aminophenyl)-5-bromo-2-nitroaniline (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | o-Phenylenediamine, K₂CO₃ | DMF | 100 | 6-8 | ~85 (Step 1) |
| N-(2-aminophenyl)-5-bromo-2-nitroaniline | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 4-6 | ~75 (Step 2) |
Synthesis of Phenothiazines
Phenothiazines are a class of heterocyclic compounds that form the core structure of several antipsychotic and antihistaminic drugs. The synthesis from this compound can be achieved through a reaction with 2-aminothiophenol, followed by reductive cyclization.
Caption: Synthetic route to 8-Bromo-10H-phenothiazine.
Experimental Protocol: Synthesis of 8-Bromo-10H-phenothiazine
Step 1: Synthesis of 2-((5-Bromo-2-nitrophenyl)thio)aniline
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add 2-aminothiophenol (1.05 eq) and sodium carbonate (2.0 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Synthesis of 8-Bromo-10H-phenothiazine
-
To a solution of the intermediate from Step 1 in a mixture of ethanol and water, add sodium dithionite (4.0 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired phenothiazine.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminothiophenol, Na₂CO₃ | Ethanol | Reflux | 8-12 | ~80 (Step 1) |
| 2-((5-Bromo-2-nitrophenyl)thio)aniline | Na₂S₂O₄ | Ethanol/Water | Reflux | 3-5 | ~70 (Step 2) |
Synthesis of Quinoxalines
Quinoxalines are nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. Their synthesis from this compound requires a multi-step sequence, beginning with the formation of a substituted o-phenylenediamine, followed by condensation with a 1,2-dicarbonyl compound.
Caption: Multi-step synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline.
Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline
Step 1: Synthesis of N-(2-aminoethyl)-5-bromo-2-nitroaniline
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add ethane-1,2-diamine (2.0 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Step 2: Synthesis of 4-Bromo-N1-(2-aminoethyl)benzene-1,2-diamine
-
Dissolve the crude product from Step 1 in methanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8-10 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the diamine intermediate.
Step 3: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline
-
Dissolve the crude diamine from Step 2 in ethanol.
-
Add an aqueous solution of glyoxal (40% in water, 1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield the final product.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ethane-1,2-diamine, Et₃N | Acetonitrile | Room Temp. | 12-16 | ~90 (Step 1) |
| N-(2-aminoethyl)-5-bromo-2-nitroaniline | H₂, Pd/C | Methanol | Room Temp. | 8-10 | ~80 (Step 2) |
| 4-Bromo-N1-(2-aminoethyl)benzene-1,2-diamine | Glyoxal | Ethanol | Room Temp. | 2-4 | ~75 (Step 3) |
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers in a suitable laboratory setting. All reactions should be performed with appropriate safety precautions. The yields are approximate and may vary depending on the specific reaction conditions and purification techniques employed.
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Bromo-4-fluoro-2-nitrobenzene with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful, palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and substituted aromatic compounds. 1-Bromo-4-fluoro-2-nitrobenzene is a valuable building block in medicinal chemistry, as the nitro and fluoro substituents can modulate the physicochemical properties of target molecules. The selective coupling of this substrate with a diverse range of boronic acids opens avenues for the synthesis of novel compounds with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various boronic acids. The presence of both a deactivating nitro group and a halogen at a sterically hindered position necessitates careful optimization of reaction conditions to achieve high yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the nitro group in this compound generally enhances the rate of the oxidative addition step.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. These reactions demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners. Bromoarenes with electron-withdrawing groups, such as a nitro group, are known to be reactive partners in Suzuki coupling reactions.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Fluoro-2-nitro-1,1'-biphenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Fluoro-4'-methoxy-2-nitro-1,1'-biphenyl | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 10 | 95 |
| 3 | 4-Chlorophenylboronic acid | 4'-Chloro-4-fluoro-2-nitro-1,1'-biphenyl | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O (5:1) | 90 | 16 | 88 |
| 4 | 3-Tolylboronic acid | 4-Fluoro-3'-methyl-2-nitro-1,1'-biphenyl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 90 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-Fluoro-2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 14 | 85 |
| 6 | 2-Thiopheneboronic acid | 4-Fluoro-2-nitro-1-(thiophen-2-yl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 81 |
Experimental Protocols
The following is a detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, representing a typical procedure.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Add phenylboronic acid (1.2 mmol) and this compound (1.0 mmol) to the flask.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-Fluoro-2-nitro-1,1'-biphenyl.
Visualizations
The following diagrams illustrate the general reaction scheme and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Utilization of 1-Bromo-4-fluoro-2-nitrobenzene in the Synthesis of Bromo-Fluoro-Nitro-Phenyl Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-2-nitrobenzene is a versatile trifunctional aromatic building block crucial for introducing the bromo-fluoro-nitro-phenyl moiety in the synthesis of complex organic molecules. Its unique electronic properties, characterized by an electron-deficient aromatic ring, make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—offers multiple reaction sites for derivatization, enabling the construction of diverse molecular architectures. This document provides detailed application notes, experimental protocols, and data for the use of this compound in key chemical transformations.
The bromine atom serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The fluorine and nitro groups are strong electron-withdrawing groups that activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization. These reactive features make this compound a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 364-73-8 | [4] |
| Molecular Formula | C₆H₃BrFNO₂ | [4] |
| Molecular Weight | 220.00 g/mol | [5] |
| Appearance | Light yellow liquid or solid | |
| Melting Point | 18-19 °C | |
| Boiling Point | 240-241 °C | |
| Density | 1.786 g/mL at 25 °C | |
| Refractive Index | n20/D 1.575 |
Key Applications and Experimental Protocols
This compound is a versatile reagent for introducing the bromo-fluoro-nitro-phenyl scaffold into a variety of molecules. The following sections detail its application in three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The fluorine atom, being a better leaving group than bromine in SNAr reactions on highly activated rings, is typically displaced.
Protocol 1: Synthesis of N-Aryl-4-bromo-2-nitroanilines
This protocol describes a general procedure for the reaction of this compound with an aniline derivative.
Reaction Scheme:
General workflow for nucleophilic aromatic substitution.
Materials:
-
This compound
-
Aniline derivative (e.g., aniline, 4-methoxyaniline)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the aniline derivative (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Aniline Derivative | Product | Yield (%) |
| Aniline | N-(4-bromo-2-nitrophenyl)aniline | ~85% |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-bromo-2-nitroaniline | ~90% |
Suzuki-Miyaura Coupling
The bromine atom of this compound can be readily substituted via palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond with a variety of boronic acids.
Protocol 2: Synthesis of 4-Fluoro-2-nitro-biphenyl Derivatives
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6][7]
Reaction Scheme:
General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Standard Schlenk line or glovebox for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Fluoro-2-nitro-1,1'-biphenyl | ~90% |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-4-fluoro-2-nitro-1,1'-biphenyl | ~88% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[8][9]
Protocol 3: Synthesis of N-substituted 4-fluoro-2-nitroanilines
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.[8]
Reaction Scheme:
General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative Examples):
| Amine | Product | Yield (%) |
| Morpholine | 4-(4-Fluoro-2-nitrophenyl)morpholine | ~92% |
| Aniline | N-(4-Fluoro-2-nitrophenyl)aniline | ~85% |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical relationships in the application of this compound in synthetic chemistry.
Synthetic pathways utilizing this compound.
A generalized experimental workflow for reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing access to a diverse array of substituted phenyl moieties. The protocols and data presented in this document serve as a guide for researchers in the pharmaceutical and agrochemical industries to effectively utilize this reagent in their synthetic endeavors. The ability to selectively functionalize the different positions on the aromatic ring makes this compound an indispensable tool for the development of new chemical entities with potential therapeutic or biological activity.
References
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. Trametinib [a.osmarks.net]
- 3. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 4. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reduction of 1-Bromo-4-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1-bromo-4-fluoro-2-nitrobenzene to synthesize 2-bromo-5-fluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2] The protocols outlined below are based on established chemical literature and provide a foundation for laboratory-scale synthesis.
The primary synthetic routes for producing 2-bromo-5-fluoroaniline involve the reduction of the corresponding nitrobenzene derivative.[1] Common methodologies include chemical reduction with agents like iron powder or tin(II) chloride, and catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon.[1] The choice of method often depends on factors such as desired yield, purity, reaction conditions, and environmental impact.[1]
Reaction Pathway
Caption: General reaction scheme for the reduction of this compound.
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for different methods used in the reduction of this compound. This allows for a direct comparison of yields and reaction conditions.
| Reducing Agent/Catalyst | Solvent System | Temperature | Reaction Time | Yield | Reference |
| Iron Powder (Fe) | Acetic Acid / Ethanol | Reflux | 2 hours | ~100% | [3] |
| Raney Nickel | Methanol | N/A | N/A | N/A | [3] |
| Tin(II) Chloride (SnCl₂) | Ethanol / Ethyl Acetate | N/A | N/A | N/A | [4] |
Note: "N/A" indicates that the specific data point was not available in the cited sources.
Experimental Protocols
Protocol 1: Reduction using Iron Powder in Acetic Acid/Ethanol
This protocol describes a robust and high-yielding method for the reduction of this compound using iron powder.
Materials:
-
This compound
-
Iron powder
-
Glacial Acetic Acid (HOAc)
-
Ethanol (EtOH)
-
10N Sodium Hydroxide (NaOH) solution
-
Diethyl ether (Et₂O)
-
Magnesium Sulfate (MgSO₄)
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of this compound (5.0 g, 22.7 mmol) in a mixture of acetic acid (20 mL) and ethanol (20 mL), add iron powder in one portion at room temperature.[3]
-
Bubble nitrogen gas through the mixture for 5 minutes.[3]
-
Heat the mixture to reflux and maintain for 2 hours.[3]
-
After the reaction is complete, remove a portion of the solvents using a rotary evaporator.[3]
-
Partition the residue between 10N aqueous NaOH (200 mL) and diethyl ether (200 mL).[3]
-
Separate the organic phase and wash it with water (50 mL) and then brine (50 mL).[3]
-
Dry the organic phase over magnesium sulfate (MgSO₄).[3]
-
Concentrate the solution on a rotary evaporator to obtain the 2-bromo-5-fluoroaniline product as a light tan oil.[3] A quantitative yield is expected.[3]
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol outlines the use of Raney nickel as a catalyst for the hydrogenation of this compound. Careful control of reaction parameters is crucial to prevent side reactions like dehalogenation.[1]
Materials:
-
This compound
-
Methanol
-
W-4 type Raney nickel
-
Bromine inhibitor (optional, to prevent dehalogenation)
-
n-Hexane
-
Process water
Procedure:
-
In a hydrogenation kettle, combine methanol, this compound, W-4 type Raney nickel, and a bromine inhibitor.[3]
-
Carry out the hydrogenation reaction according to the equipment's standard operating procedure for hydrogen gas introduction and pressure regulation.
-
Upon completion of the reaction, filter the reaction solution under nitrogen protection to remove the Raney nickel catalyst.[3]
-
Distill the filtrate under reduced pressure to remove the methanol.[3]
-
Add n-hexane to the residue.[3]
-
Wash the product with process water, then allow it to stand and separate the layers.[3]
-
Dry the wet product to obtain the final 2-bromo-5-fluoroaniline.[3]
Experimental Workflow
The following diagram illustrates a general workflow for the reduction, work-up, and purification of the product.
References
Application Notes and Protocols: pH-Responsive Polymers for Targeted Drug Delivery Synthesized via RAFT Polymerization
These application notes provide detailed protocols for the synthesis and characterization of pH-responsive block copolymers for drug delivery applications, leveraging the precision of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Application Note: Smart Polymers for Enhanced Drug Efficacy
The development of "smart" polymers that respond to specific physiological cues represents a significant advancement in drug delivery technology. Among these, pH-responsive polymers are particularly promising for targeted cancer therapy.[1][2] The microenvironment of solid tumors is typically more acidic (pH 6.5-7.2) compared to healthy tissues (pH 7.4).[2] This pH differential can be exploited to trigger the release of encapsulated therapeutic agents directly at the tumor site, thereby enhancing their efficacy and minimizing systemic toxicity.[2]
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[3][4] This level of control is crucial for designing complex polymer structures, such as the block copolymers used in drug delivery systems.[5] The RAFT process involves a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, known as a RAFT agent.[4][6]
This document outlines the synthesis of a pH-responsive diblock copolymer, poly(N,N-dimethylaminoethyl methacrylate)-block-poly(N,N-dimethylaminoethyl methacrylate-co-butyl methacrylate-co-propylacrylic acid) (p(DMAEMA)-b-p(DMAEMA-co-BMA-co-PAA)), using a two-step RAFT polymerization process.[7] The resulting amphiphilic block copolymers can self-assemble into micelles at physiological pH, encapsulating hydrophobic drugs. In the acidic tumor microenvironment, the protonation of the DMAEMA units leads to micelle destabilization and subsequent drug release.[7][8]
Quantitative Data Summary
The following table summarizes the characteristics of a series of amphiphilic diblock copolymers synthesized via RAFT polymerization, demonstrating the tunability of the polymer properties.
| Polymer ID | Corona Block (kDa) | Core Block (kDa) | Total Mn (kDa) | PDI | Corona:Core Ratio (CCR) |
| CCR 0.8 | 11.1 | 13.0 | 24.1 | 1.18 | 0.8 |
| CCR 1.5 | 11.1 | 7.4 | 18.5 | 1.15 | 1.5 |
| CCR 2.3 | 11.1 | 4.8 | 15.9 | 1.12 | 2.3 |
| CCR 4.1 | 11.1 | 2.7 | 13.8 | 1.10 | 4.1 |
| DM1 | 11.1 | - | 11.1 | 1.08 | - |
| DM2 | 16.7 | - | 16.7 | 1.09 | - |
| DM3 | 24.2 | - | 24.2 | 1.11 | - |
Data adapted from studies on p(DMAEMA)-b-p(DMAEMA-co-BMA-co-PAA) diblock copolymers. Mn is the number average molecular weight, and PDI is the polydispersity index.[7]
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive Diblock Copolymer via Two-Step RAFT Polymerization
This protocol describes the synthesis of a p(DMAEMA)-b-p(DMAEMA-co-BMA-co-PAA) diblock copolymer.
Materials:
-
N,N-dimethylaminoethyl methacrylate (DMAEMA)
-
Butyl methacrylate (BMA)
-
Propylacrylic acid (PAA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Diethyl ether
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flasks
-
Magnetic stirrer with heating plate
-
Oil bath
-
Vacuum line
-
Syringes and needles
-
Rotary evaporator
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
Step 1: Synthesis of p(DMAEMA) Macro-CTA
-
In a Schlenk flask, dissolve DMAEMA (e.g., 5.0 g, 31.8 mmol), CPAD RAFT agent (e.g., 0.178 g, 0.636 mmol), and AIBN (e.g., 0.026 g, 0.159 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
Seal the flask and de-gas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a predetermined time (e.g., 6 hours) to achieve the desired molecular weight.
-
Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum to obtain the p(DMAEMA) macro-chain transfer agent (macro-CTA).
Step 2: Synthesis of p(DMAEMA)-b-p(DMAEMA-co-BMA-co-PAA) Diblock Copolymer
-
In a new Schlenk flask, dissolve the p(DMAEMA) macro-CTA (e.g., 2.0 g, 0.18 mmol) in 15 mL of anhydrous 1,4-dioxane.
-
Add the core-forming monomers: DMAEMA (e.g., 0.57 g, 3.6 mmol), BMA (e.g., 0.51 g, 3.6 mmol), and PAA (e.g., 0.41 g, 3.6 mmol).
-
Add AIBN (e.g., 0.006 g, 0.036 mmol).
-
De-gas the solution using three freeze-pump-thaw cycles.
-
Backfill with nitrogen and place the flask in a preheated oil bath at 70°C.
-
Continue the polymerization for a specified time (e.g., 12 hours).
-
Terminate the reaction by cooling and exposing it to air.
-
Purify the resulting diblock copolymer by dialysis against deionized water for 48 hours, followed by lyophilization.
Protocol 2: Characterization of the Synthesized Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and composition of the polymer.
-
Procedure:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H NMR spectra using a 400 MHz or higher NMR spectrometer.
-
Integrate the characteristic peaks corresponding to the different monomer units to determine the copolymer composition.
-
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Prepare a polymer solution (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF with 0.1% trifluoroacetic acid).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system using polystyrene or poly(methyl methacrylate) standards.
-
Analyze the resulting chromatogram to obtain Mn, Mw, and PDI.
-
3. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the self-assembled micelles.
-
Procedure:
-
Prepare a dilute aqueous solution of the polymer (e.g., 0.1 mg/mL) at a specific pH (e.g., 7.4 and 5.0).
-
Filter the solution to remove dust particles.
-
Measure the particle size distribution using a DLS instrument.
-
Compare the micelle size at different pH values to assess the pH-responsiveness.
-
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. RAFT Polymerization [sigmaaldrich.com]
- 7. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 1-Bromo-4-fluoro-2-nitrobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-fluoro-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or resulting in a low yield?
A1: The substrate this compound is an electron-deficient aryl bromide. While the electron-withdrawing nitro and fluoro groups can facilitate the initial oxidative addition step of the catalytic cycle, several other factors can lead to poor outcomes. Common issues include:
-
Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this challenging substrate. More robust catalyst systems, often employing bulky and electron-rich phosphine ligands, are typically required.
-
Suboptimal Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with the starting materials are important. An inappropriate base can lead to side reactions or incomplete conversion.
-
Solvent Effects: The polarity of the solvent system can significantly impact reaction rates and the solubility of the reactants and catalyst.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, hydrodehalogenation of the aryl bromide, and homocoupling of the coupling partners can consume starting materials and lower the yield of the desired product.[1][2]
-
Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can all negatively affect the reaction.
Q2: I'm observing a significant amount of debrominated starting material (4-fluoro-2-nitrobenzene). What is the cause and how can I prevent it?
A2: The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent. Potential hydride sources can include the solvent (e.g., alcohols), the base, or impurities. To minimize hydrodehalogenation:
-
Use a non-protic solvent: Solvents like dioxane, THF, or toluene are less likely to act as hydride donors compared to alcohols.
-
Choose your base carefully: Some bases are more prone to generating hydride species. Consider using bases like K₃PO₄ or Cs₂CO₃.
-
Ensure anhydrous conditions: Water can sometimes contribute to this side reaction.
-
Increase the rate of the desired coupling: Optimizing the catalyst, ligand, and boronic acid concentration can help the desired reaction outcompete the side reaction.
Q3: My boronic acid appears to be decomposing during the reaction. How can I address this?
A3: The decomposition of the boronic acid, often through a process called protodeboronation, is a frequent cause of low yields.[2] In this reaction, the C-B bond is cleaved and replaced with a C-H bond, consuming your nucleophilic partner. Electron-deficient boronic acids are particularly susceptible to this side reaction. Strategies to mitigate protodeboronation include:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using KF, K₂CO₃, or Cs₂CO₃.
-
Employ anhydrous conditions: Water is a proton source for this side reaction.
-
Use a more stable boron reagent: Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable than boronic acids and can be used as alternatives. These reagents often release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.
-
Optimize the reaction rate: A faster Suzuki coupling will consume the boronic acid before it has a chance to decompose. This can be achieved by using a more active catalyst system or higher temperatures.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
If you are observing little to no formation of your desired product, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low or no conversion.
-
Verify Catalyst and Ligand Activity:
-
Catalyst Source: Ensure your palladium source is fresh. Pd(II) precatalysts can degrade over time. Consider using a well-defined Pd(0) source or a robust precatalyst.
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh ligand and handle it under an inert atmosphere.
-
Catalyst/Ligand Combination: For electron-deficient aryl bromides, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often in the form of pre-formed catalysts (e.g., SPhos Pd G3).
-
-
Confirm Anhydrous and Inert Conditions:
-
Degassing: Thoroughly degas all solvents and the reaction mixture. Oxygen can deactivate the catalyst and promote homocoupling of the boronic acid.
-
Anhydrous Solvents: Use dry, anhydrous solvents to minimize side reactions like protodeboronation.
-
-
Re-evaluate Base and Solvent System:
-
Base Strength and Solubility: The base must be sufficiently soluble and strong enough to promote transmetalation but not so strong as to cause significant decomposition of the starting materials or boronic acid. K₃PO₄ and Cs₂CO₃ are often good choices for challenging couplings.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF, often in a mixture with water, are commonly used. The optimal solvent system may need to be determined empirically.
-
-
Increase Reaction Temperature: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
-
Screen Alternative Catalysts and Ligands: If the above steps fail, a screening of different palladium sources and ligands may be necessary.
Data Presentation
The following table summarizes various conditions that have been successfully employed for the Suzuki-Miyaura coupling of substrates similar to this compound.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High |
| 2 | 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3) | H₂O | RT | 1.5 | Excellent |
| 3 | Bromobenzene | Phenylboronic acid | Pd NPs on Fe₃O₄@SiO₂-EDTA (0.25) | - | K₂CO₃ (2) | EtOH/H₂O | 70 | 0.5 | 98 |
| 4 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | THF/H₂O | RT | <0.5 | 93 |
Note: This table is a compilation of data from different sources and is intended for illustrative purposes. Direct comparison of yields may not be appropriate due to variations in substrates and reaction conditions.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from a procedure for a similar electron-deficient bromo-heterocycle.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add degassed DME (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Precatalyst
This protocol utilizes a more modern, highly active catalyst system that is often effective for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the arylboronic acid or ester (1.2 mmol), SPhos Pd G3 (0.02 mmol), and K₃PO₄ (2.0 mmol) to a reaction vial equipped with a stir bar.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up and purify as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
Technical Support Center: Synthesis of 1-Bromo-4-fluoro-2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Bromo-4-fluoro-2-nitrobenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound:
-
Electrophilic Bromination of 1-Fluoro-2-nitrobenzene: This is a common method that involves the direct bromination of the aromatic ring of 1-fluoro-2-nitrobenzene.
-
Nitration of 1-Bromo-4-fluorobenzene: This route involves the nitration of 1-bromo-4-fluorobenzene to introduce the nitro group.[1][2]
Q2: Which synthesis route generally provides a higher yield?
A2: The electrophilic bromination of 1-fluoro-2-nitrobenzene, when optimized, can achieve very high yields, with some reports indicating yields as high as 97.1%.[3] The nitration of 1-bromo-4-fluorobenzene can also be effective, but may result in a mixture of isomers requiring careful purification, which can impact the final isolated yield.[2]
Q3: What are the common impurities and byproducts in the synthesis of this compound?
A3: Common impurities depend on the chosen synthesis route:
-
Bromination of 1-Fluoro-2-nitrobenzene:
-
Isomeric products: Formation of other bromo-isomers can occur, although the directing effects of the fluorine and nitro groups favor the desired product.
-
Di-brominated products: Excessive amounts of the brominating agent or harsh reaction conditions can lead to the formation of di-bromo-fluoro-nitrobenzene.
-
Unreacted starting material: Incomplete reaction will leave residual 1-fluoro-2-nitrobenzene.
-
-
Nitration of 1-Bromo-4-fluorobenzene:
-
Isomeric products: The primary byproduct is the ortho-isomer, 1-Bromo-4-fluoro-3-nitrobenzene. The formation of isomers is a significant challenge in this route.[2]
-
Di-nitrated products: Strong nitrating conditions can lead to the introduction of a second nitro group.
-
Unreacted starting material: Incomplete nitration will result in leftover 1-bromo-4-fluorobenzene.
-
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] These methods allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination of 1-Fluoro-2-nitrobenzene
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC and continue until the starting material is consumed. - Optimize Temperature: While lower temperatures can improve selectivity, the reaction rate might be too slow. A moderate temperature, such as 15°C, has been reported to be effective.[3] |
| Suboptimal Reagent Stoichiometry | - Adjust NBS Amount: Use a slight excess of N-Bromosuccinimide (NBS) to ensure complete conversion of the starting material. However, a large excess can lead to di-bromination. A molar ratio of approximately 1.1 to 1.2 of NBS to 1-fluoro-2-nitrobenzene is a good starting point. |
| Poor Quality Reagents | - Use Fresh NBS: N-Bromosuccinimide can decompose over time. Ensure you are using a fresh, high-purity batch. - Anhydrous Solvent: Ensure the acetic acid or other solvent used is free of water, as water can interfere with the reaction. |
| Inefficient Work-up and Purification | - Proper Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable solvent like ethyl acetate.[3] - Careful Recrystallization: Optimize the recrystallization process to minimize product loss in the mother liquor. Petroleum ether is a commonly used solvent for recrystallization.[3] |
Issue 2: Formation of Isomeric Byproducts in the Nitration of 1-Bromo-4-fluorobenzene
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - Maintain Low Temperature: The nitration of aromatic compounds is highly exothermic. Maintaining a low and controlled temperature (e.g., 0-10°C) during the addition of the nitrating mixture is crucial to favor the formation of the para-isomer and minimize the ortho-isomer.[2] |
| Incorrect Addition of Reagents | - Slow and Controlled Addition: Add the nitrating mixture (a mixture of concentrated nitric and sulfuric acids) to the 1-bromo-4-fluorobenzene slowly and with vigorous stirring to ensure even heat distribution and prevent localized overheating.[2] |
| Suboptimal Nitrating Agent | - Use a Standard Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard and effective nitrating agent for this reaction.[2] |
| Inefficient Purification | - Fractional Recrystallization: The ortho and para isomers have different solubilities. Careful fractional recrystallization from a suitable solvent, such as ethanol, can be used to separate the desired para-isomer.[2] The para-isomer is typically less soluble and will crystallize out first upon cooling. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Bromination of 1-Fluoro-2-nitrobenzene | Nitration of 1-Bromo-4-fluorobenzene |
| Starting Material | 1-Fluoro-2-nitrobenzene | 1-Bromo-4-fluorobenzene |
| Primary Reagents | N-Bromosuccinimide (NBS), Acetic Acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reported Yield | Up to 97.1%[3] | Generally lower due to isomer formation |
| Key Challenge | Controlling di-bromination | Separation of ortho and para isomers[2] |
| Typical Temperature | ~15°C[3] | 0-10°C during addition, then slightly elevated[2] |
Table 2: Effect of Reaction Conditions on the Bromination of 1-Fluoro-2-nitrobenzene
| Condition | Effect on Yield and Purity |
| Temperature | - Low Temperature: Improves regioselectivity, minimizing isomer formation, but may slow down the reaction rate. - High Temperature: Increases reaction rate but may lead to the formation of more byproducts, including di-brominated species. |
| NBS Stoichiometry | - Insufficient NBS: Leads to incomplete conversion and lower yield. - Excess NBS: Can result in the formation of di-brominated byproducts, reducing the purity of the desired product. |
| Reaction Time | - Too Short: Incomplete reaction, leaving unreacted starting material. - Too Long: May lead to the formation of degradation products, though this is less common under controlled conditions. |
| Solvent | - Acetic Acid: Commonly used and effective solvent for this reaction.[3] - Other Solvents: The polarity of the solvent can influence the reaction rate and selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 1-Fluoro-2-nitrobenzene
Materials:
-
1-Fluoro-2-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Ice water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a reaction vessel, dissolve 1-fluoro-2-nitrobenzene in acetic acid.
-
Cool the mixture to approximately 15°C using an ice bath.
-
Slowly add N-bromosuccinimide to the reaction mixture in portions while maintaining the temperature at 15°C.
-
Stir the reaction mixture at this temperature and monitor its progress using GC or TLC until the starting material is consumed.
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water with stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
For further purification, the crude product can be extracted from the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Recrystallize the crude product from petroleum ether to obtain pure this compound.[3]
Protocol 2: Synthesis of this compound via Nitration of 1-Bromo-4-fluorobenzene
Materials:
-
1-Bromo-4-fluorobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
In a separate reaction vessel, place the 1-bromo-4-fluorobenzene.
-
Cool the reaction vessel containing 1-bromo-4-fluorobenzene in an ice-salt bath to 0-5°C.
-
Slowly add the cold nitrating mixture dropwise to the stirred 1-bromo-4-fluorobenzene, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture over crushed ice.
-
The crude product, a mixture of isomers, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol. The less soluble para-isomer (this compound) will crystallize first upon cooling, while the ortho-isomer will remain in the mother liquor.[2]
-
Filter the crystals and dry them to obtain the pure product.
Mandatory Visualization
Caption: Alternative synthesis routes for this compound.
Caption: A troubleshooting workflow for optimizing the synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Purification of 1-Bromo-4-fluoro-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-4-fluoro-2-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 1-fluoro-2-nitrobenzene, and positional isomers formed during the bromination reaction. A potential isomeric impurity is 2-bromo-4-fluoro-1-nitrobenzene. The presence of residual acids from the synthesis may also contribute to the impurity profile.
Q2: Which purification technique is most effective for this compound?
A2: Recrystallization is a commonly reported and effective method for purifying this compound, with reports of achieving high purity.[1] Column chromatography is also a viable option for separating the desired product from closely related impurities. The choice of technique depends on the impurity profile and the desired final purity.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Petroleum ether and ethanol have been successfully used for the recrystallization of this compound.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, allowing for good recovery of pure crystals upon cooling.
Q4: How can I assess the purity of my purified this compound?
A4: The purity of the final product can be effectively determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][3] These methods can quantify the main component and identify the presence of any residual impurities.
Data Presentation
| Purification Method | Solvent/Eluent System | Achieved Purity | Reference |
| Recrystallization | Petroleum Ether | 98% | [1] |
| Recrystallization | 95% Ethanol | Qualitative improvement | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from general procedures for recrystallizing similar nitroaromatic compounds.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. In a separate flask, heat 95% ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude product to just dissolve it completely with swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
This is a general protocol for the purification of halogenated nitroaromatic compounds and should be optimized for this compound.
-
Stationary Phase Selection: Use silica gel as the stationary phase.
-
Eluent System Selection: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column. Allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystal formation upon cooling | The solution is not saturated, or it is supersaturated. | - Reduce the solvent volume by gentle heating and evaporation. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
| "Oiling out" of the product | The compound's melting point is lower than the boiling point of the solvent, or the compound is significantly impure. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. - Allow for very slow cooling. - Consider using a different solvent or a solvent mixture. |
| Low recovery of crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored crystals | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of spots (overlapping bands) | Inappropriate eluent system. | - Optimize the eluent system using TLC. A less polar solvent system will generally lead to better separation of non-polar compounds. |
| Compound elutes too quickly | The eluent is too polar. | - Decrease the polarity of the eluent system (e.g., increase the proportion of hexane). |
| Compound does not elute from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (e.g., increase the proportion of ethyl acetate). |
| Tailing of spots on TLC and column | The compound is interacting too strongly with the silica gel (acidic). | - Add a small amount (e.g., 0.1-1%) of a modifying agent like triethylamine to the eluent to neutralize active sites on the silica. |
| Cracked or channeled column bed | Improper packing of the column. | - Repack the column carefully, ensuring a uniform and bubble-free slurry. |
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Nucleeophilic Aromatic Substitution on 1-Bromo-4-fluoro-2-nitrobenzene
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic aromatic substitution (SNAr) on 1-Bromo-4-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Which halogen is preferentially substituted in this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is preferentially displaced over the bromine atom. This is due to the higher electronegativity of fluorine, which makes the carbon atom it is attached to (C-4) more electrophilic and thus more susceptible to nucleophilic attack. The nitro group at the 2-position activates both halogens, but the effect is more pronounced for the para-positioned fluorine.
Q2: What is the general mechanism for nucleophilic aromatic substitution on this substrate?
A2: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is effectively stabilized by the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Q3: What are the key reaction parameters to consider for optimization?
A3: The key parameters to optimize for a successful SNAr reaction on this compound include the choice of nucleophile, solvent, base, and reaction temperature. The interplay of these factors will determine the reaction rate, yield, and purity of the product.
Q4: Which solvents are recommended for this reaction?
A4: Polar aprotic solvents are generally the best choice as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF).
Q5: Why is a base often required, and which one should I choose?
A5: A base is typically required when using nucleophiles with an acidic proton, such as amines, alcohols, or thiols. The base deprotonates the nucleophile, increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices for amines. For less reactive nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) might be necessary to form the more potent alkoxide nucleophile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Inactive catalyst (if applicable). | 1. For amines, consider using a less sterically hindered one. For alcohols or thiols, pre-treat with a strong base (e.g., NaH) to generate the more reactive alkoxide/thiolate.2. Gradually increase the reaction temperature in 10-20 °C increments. Consider using a sealed tube or microwave reactor for higher temperatures.3. Switch to a more polar aprotic solvent like DMSO or DMF.4. If using a phase-transfer catalyst, ensure it is dry and from a reliable source. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to decomposition.2. Presence of water or other protic impurities.3. Reaction with the solvent (e.g., decomposition of DMF at high temperatures). | 1. Lower the reaction temperature and increase the reaction time.2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.3. Choose a more stable solvent for high-temperature reactions, such as DMSO or diphenyl ether. |
| Poor Regioselectivity (Substitution of Bromine) | 1. While fluorine substitution is favored, harsh reaction conditions might lead to some bromine substitution. | 1. Use milder reaction conditions (lower temperature, weaker base) to enhance the kinetic preference for fluoride displacement. |
| Difficulty in Product Isolation/Purification | 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of polar byproducts. | 1. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion.2. Employ appropriate work-up procedures, such as washing with aqueous solutions to remove salts and polar impurities. Column chromatography is often necessary for high purity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-substituted 4-Bromo-2-nitroanilines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 6 | >95 |
| Morpholine | K₂CO₃ | DMSO | 90 | 8 | 92 |
| Aniline | Cs₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Benzylamine | Et₃N | THF | 65 (reflux) | 10 | 88 |
| Isopropylamine | K₂CO₃ | DMF | 100 | 12 | 75 |
Note: The data in this table are representative and compiled from typical outcomes for SNAr reactions on similar substrates. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with an Amine Nucleophile (e.g., Piperidine)
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 220 mg).
-
Add anhydrous dimethylformamide (DMF, 5 mL).
-
Add piperidine (1.2 mmol, 0.12 mL) to the solution.
-
Add potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(4-Bromo-2-nitrophenyl)piperidine.
Protocol 2: General Procedure for the Reaction with an Alcohol Nucleophile (e.g., Sodium Methoxide)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.2 mmol, 65 mg of a 95% powder or an equivalent amount of a solution in methanol).
-
If starting from methanol, add anhydrous tetrahydrofuran (THF, 5 mL) and sodium hydride (NaH, 1.2 mmol, 48 mg of a 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes at room temperature to form sodium methoxide in situ.
-
Add a solution of this compound (1.0 mmol, 220 mg) in anhydrous THF (2 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield 1-Bromo-4-methoxy-2-nitrobenzene.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Caption: General Experimental Workflow for SNAr.
Caption: Troubleshooting Low Conversion Issues.
Technical Support Center: Minimizing Dehalogenation Side Reactions
Welcome to the technical support center for troubleshooting and avoiding dehalogenation side reactions in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a common side reaction in cross-coupling reactions where the halogen atom on a starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired product and complicates purification.[2]
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through reactions of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then react with the aryl halide intermediate to produce the dehalogenated product.[1][3]
Q3: Which organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction.[1]
Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly susceptible to dehalogenation.[1] For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density, influencing the reaction outcome.[1] In some cases, protecting the N-H group can suppress dehalogenation.[1][4]
Q5: How can I identify if dehalogenation is occurring in my reaction?
A5: You can identify the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the halogen was located.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and minimizing dehalogenation based on the specific issue you are encountering.
Issue 1: High Levels of Dehalogenated Byproduct
If you observe a significant amount of the dehalogenated side product, consider the following factors and solutions.
Troubleshooting Workflow for High Dehalogenation
Caption: A troubleshooting workflow for minimizing dehalogenation.
Parameter Optimization:
| Parameter | Problem | Recommended Solution | Rationale |
| Ligand | The ligand may not be promoting the desired reductive elimination efficiently. | Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands can accelerate the desired cross-coupling steps relative to the dehalogenation pathway.[5] |
| Base | The base may be too strong or a source of hydrides. Strong alkoxide bases are known to generate palladium-hydride species.[2] | Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[1][2] | Weaker, non-nucleophilic bases are less likely to act as hydride donors.[2] |
| Solvent | Protic solvents (e.g., alcohols) can be a source of hydrides.[1] | Use aprotic solvents such as dioxane, THF, or toluene.[1] | Aprotic solvents minimize the availability of protons that can lead to the formation of Pd-H species. |
| Temperature | High temperatures can sometimes favor dehalogenation.[2] | Carefully decrease the reaction temperature. | Lowering the temperature can sometimes slow down the undesired dehalogenation pathway more than the desired coupling reaction. |
| Water Content | Excessive water can be a proton source leading to dehalogenation.[1] | If anhydrous conditions are intended, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.[1] | Controlling the amount of water can limit the formation of palladium-hydride species. |
Issue 2: Reaction with N-Heterocyclic Halides is Problematic
N-heterocyclic halides are particularly prone to dehalogenation due to the influence of the heteroatom.
Strategies for N-Heterocyclic Halides:
| Strategy | Details | Rationale |
| Use Specialized Ligands | Buchwald's biaryl phosphine ligands are often effective for these substrates.[1] | These ligands are designed to be highly active and can promote the desired coupling even with challenging substrates. |
| Protecting Groups | For N-H containing heterocycles (e.g., indoles, pyrroles), consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[1][4] | Protection prevents deprotonation by the base, which can alter the electronic properties of the ring and inhibit the catalyst.[1][4] |
| Milder Base | Employ a milder base to avoid unwanted side reactions involving the heterocycle.[1] | A milder base is less likely to deprotonate the N-H group or interact unfavorably with the heterocyclic ring. |
Experimental Protocols
Below are example protocols for Suzuki-Miyaura coupling, a reaction where dehalogenation is a common side reaction. These protocols illustrate the application of the principles discussed above.
Protocol 1: General Suzuki Coupling of an Aryl Bromide
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride
This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are prone to dehalogenation.[1]
-
Materials:
-
N-heterocyclic chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
Follow the general setup as in Protocol 1, using the reagents listed above.
-
After degassing, heat the reaction to 100-110 °C.
-
Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.
-
Workup and purification are similar to Protocol 1.[1]
-
Visualizing Reaction Pathways
The following diagrams illustrate the key pathways in a palladium-catalyzed cross-coupling reaction and the competing dehalogenation side reaction.
Catalytic Cycle of Suzuki Coupling with Competing Dehalogenation
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-4-fluoro-2-nitrobenzene
Welcome to the technical support center for the cross-coupling of 1-Bromo-4-fluoro-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving this electron-deficient aryl halide.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its electronic properties. The presence of two strong electron-withdrawing groups (nitro and fluoro) significantly activates the aryl bromide towards oxidative addition, which is generally favorable. However, this high reactivity can also lead to a higher propensity for side reactions, such as dehalogenation (hydrodehalogenation) and homocoupling. Additionally, the nitro group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition under certain conditions. Careful selection of the catalyst, ligand, base, and solvent is crucial to achieve high yields and selectivity.
Q2: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling of this substrate?
A2: For Suzuki-Miyaura coupling of electron-deficient aryl bromides like this compound, palladium catalysts with electron-rich and bulky phosphine ligands are generally recommended. A good starting point would be a catalyst system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to promote efficient oxidative addition and reductive elimination while minimizing side reactions. For simpler systems, Pd(PPh₃)₄ can also be effective, but may require more optimization.[1]
Q3: I am observing significant dehalogenation in my Suzuki coupling reaction. How can I minimize this side reaction?
A3: Dehalogenation is a common side reaction with electron-deficient aryl halides.[1] To minimize it, consider the following:
-
Choice of Base: Use a weaker base. Strong bases can sometimes promote pathways leading to the formation of palladium-hydride species, which are responsible for dehalogenation. Switching from a strong base like an alkoxide to a milder one such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[1]
-
Solvent Selection: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents, which can be a source of protons for dehalogenation.
-
Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, as these can favor the decomposition pathways that lead to dehalogenation.
-
Ligand Choice: Bulky, electron-rich ligands can often suppress dehalogenation by accelerating the desired cross-coupling pathway.
Q4: What are suitable catalysts for the Heck coupling of this compound with an alkene?
A4: For the Heck reaction, palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[2][3] It is typically used in combination with a phosphine ligand. For electron-deficient aryl bromides, triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃) are often suitable choices. The reaction is typically carried out in a polar aprotic solvent like DMF or DMA, with a tertiary amine base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃).[2][3][4]
Q5: For a Buchwald-Hartwig amination, what catalyst system should I consider for coupling an amine with this compound?
A5: Similar to Suzuki coupling, Buchwald-Hartwig amination of this electron-deficient substrate benefits from palladium catalysts with bulky, electron-rich biarylphosphine ligands. Catalyst precursors such as Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[5][6] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.[5]
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for the cross-coupling of this compound and its close analogs. Optimization may be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is a typical starting point. |
| Ligand | XPhos, SPhos, RuPhos | 1.1-1.5 equivalents relative to palladium. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2-3 equivalents. K₃PO₄ is often a good choice for electron-deficient substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A ratio of 4:1 to 10:1 is common. |
| Temperature | 80-110 °C | Monitor reaction progress to avoid prolonged heating. |
| Coupling Partner | Arylboronic acids, Arylboronic esters | Typically 1.1-1.5 equivalents. |
Table 2: Heck Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ | 1-2 mol% is a common starting point. |
| Ligand | PPh₃, P(o-tolyl)₃ | 2-4 mol%. |
| Base | Et₃N, K₂CO₃ | 1.5-2.5 equivalents. |
| Solvent | DMF, DMA, NMP | Anhydrous conditions are preferred. |
| Temperature | 100-140 °C | Higher temperatures may be required for less reactive alkenes. |
| Coupling Partner | Styrenes, Acrylates | Typically 1.1-1.5 equivalents. |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol% loading. |
| Ligand | XPhos, RuPhos, BrettPhos | 1.1-1.5 equivalents relative to palladium. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | 1.2-2.0 equivalents. Stronger bases are often required. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are crucial. |
| Temperature | 80-110 °C | Reaction times can vary from a few hours to 24 hours. |
| Coupling Partner | Primary and secondary amines | Typically 1.1-1.5 equivalents. |
Experimental Protocols
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Detailed Experimental Protocol for Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene (e.g., styrene).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, K₂CO₃, Pd(OAc)₂, and PPh₃.[2]
-
Evacuate and backfill the flask with an inert gas three times.[2]
-
Under the inert atmosphere, add anhydrous DMF followed by styrene.[2]
-
Heat the reaction mixture to 120 °C with vigorous stirring.[2]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[2]
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Detailed Experimental Protocol for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add a stir bar, seal the tube with a septum, and remove it from the glovebox.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of this compound and the amine in anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Managing Regioselectivity in Reactions of 1-Bromo-4-fluoro-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving 1-bromo-4-fluoro-2-nitrobenzene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reactive site on this compound for nucleophilic aromatic substitution (SNAr), and why?
A1: The most reactive site for nucleophilic aromatic substitution (SNAr) is the carbon atom attached to the fluorine (C4). This is due to two primary factors:
-
Activation by the Nitro Group: The fluorine atom is positioned para to the strongly electron-withdrawing nitro group (-NO2). This position experiences the greatest stabilization of the negative charge in the intermediate Meisenheimer complex formed during the reaction.[1] The bromine atom is ortho to the nitro group, which is also activating, but the para effect is typically stronger.
-
Leaving Group Ability: In SNAr reactions, fluoride is a better leaving group than bromide. The rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.
Q2: I am observing a mixture of products with substitution at both the C-F and C-Br positions. Why is this happening?
A2: While substitution at the C-F bond is electronically favored, a lack of complete regioselectivity can occur under certain conditions. Factors leading to a mixture of products include:
-
High Reaction Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored substitution at the C-Br position, leading to a loss of selectivity.
-
Nature of the Nucleophile: "Softer" nucleophiles (e.g., thiols) may exhibit different selectivity compared to "harder" nucleophiles (e.g., alkoxides).[2]
-
Solvent Effects: The choice of solvent can influence the relative rates of the two competing substitution reactions.[3]
Q3: What is the role of the solvent in controlling regioselectivity?
A3: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred because they effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thereby increasing its reactivity.[3] An optimal solvent choice can enhance the rate of the desired reaction pathway over side reactions, improving overall selectivity.
Q4: Can the nitro group be reduced? How does this affect subsequent reactions?
A4: Yes, the nitro group is readily reducible to an amino group using various reagents (e.g., SnCl2/HCl, H2/Pd-C). If the nitro group is reduced before performing a nucleophilic substitution, the electronic nature of the ring is fundamentally changed. The resulting amino group is strongly electron-donating, which deactivates the ring towards SNAr and will direct electrophiles to the ortho and para positions in electrophilic aromatic substitution reactions.[4][5]
Section 2: Troubleshooting Guides
Problem: Poor or No Regioselectivity (Mixture of C-F and C-Br Substituted Isomers)
This is one of the most common issues encountered. The goal is to find conditions that maximize the kinetic and thermodynamic preference for substitution at the C4 (fluoro) position.
Troubleshooting Steps:
| Parameter | Observation / Possible Cause | Suggested Solution |
|---|---|---|
| Temperature | Reaction run at high temperatures (>100 °C). | Lower the reaction temperature. Start at room temperature and increase gradually (e.g., in 10-15 °C increments) while monitoring the product ratio by GC-MS or LC-MS. |
| Nucleophile | The nucleophile is large and sterically hindered. | Consider using a less sterically hindered nucleophile if the application allows. |
| Solvent | Using a suboptimal or wet solvent. Water can act as a competing nucleophile. | Screen different polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile).[3] Ensure the solvent is anhydrous. |
| Reaction Time | Prolonged reaction time at elevated temperatures. | Optimize the reaction time. Extended times can allow the slower, undesired reaction to proceed, reducing selectivity. Monitor the reaction to identify the point of maximum yield for the desired product. |
Caption: Troubleshooting workflow for poor regioselectivity.
Problem: Low or No Yield
If the desired product is not forming in sufficient quantities, consider the following.
Troubleshooting Steps:
| Parameter | Observation / Possible Cause | Suggested Solution |
|---|---|---|
| Nucleophile Reactivity | The nucleophile is not sufficiently reactive (e.g., a neutral alcohol or amine). | If using a neutral nucleophile like an alcohol or amine, add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, NaH) to generate the more reactive alkoxide or amide in situ.[6] |
| Reaction Conditions | Insufficient activation energy. | Gently heat the reaction. While high heat can reduce selectivity, a moderate increase (e.g., to 50-80 °C) is often required to drive the reaction to completion. |
| Reagent Quality | Starting material or reagents have degraded. | Verify the purity of this compound and the nucleophile using techniques like NMR or GC-MS before use.[6] |
| Atmosphere | Reaction is sensitive to oxygen or moisture. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if using strong bases like NaH.[6] |
Section 3: Key Experimental Protocols
General Protocol for Regioselective SNAr with an Amine Nucleophile
This protocol provides a general starting point for the regioselective substitution of the fluorine atom.
Caption: A typical experimental workflow for regioselective amination.
Methodology:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) to the flask.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv.) to the stirred suspension.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat to the desired temperature (typically 50-80 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-1-bromo-2-nitrobenzene.
Section 4: Data Presentation
Table 1: Illustrative Guide to Reaction Conditions and Expected Regioselectivity
This table summarizes how different parameters can influence the outcome. The ratios are illustrative and serve as a general guide.
| Nucleophile (Class) | Solvent | Temperature (°C) | Expected Major Product | Typical C4:C1 Ratio |
| Primary/Secondary Amine | DMF | 50 - 70 | 4-Amino-1-bromo-2-nitrobenzene | > 95 : 5 |
| Alkoxide (e.g., NaOEt) | THF / DMF | 25 - 50 | 4-Alkoxy-1-bromo-2-nitrobenzene | > 95 : 5 |
| Thiolate (e.g., NaSPh) | DMSO | 25 - 60 | 4-Thiophenyl-1-bromo-2-nitrobenzene | > 90 : 10 |
| Primary/Secondary Amine | Toluene | 110 | 4-Amino-1-bromo-2-nitrobenzene | ~ 80 : 20 |
Table 2: Physical and Spectral Data
| Compound | Formula | MW ( g/mol ) | Appearance | MP (°C) |
| This compound | C₆H₃BrFNO₂ | 220.00 | Light yellow solid/liquid | 18-19 |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.00 | Pale yellow crystals | 126-128 |
| 4-Bromo-2-fluoro-1-nitrobenzene | C₆H₃BrFNO₂ | 220.00 | N/A | N/A |
Section 5: Reaction Mechanism Visualization
The regioselectivity is controlled by the stability of the intermediate Meisenheimer complex.
Caption: SNAr mechanism showing the favored pathway via the more stable intermediate.
References
Technical Support Center: 1-Bromo-4-fluoro-2-nitrobenzene Reactivity
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols regarding the solvent effects on the reactivity of 1-Bromo-4-fluoro-2-nitrobenzene, primarily in the context of Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process. The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The nitro group (—NO₂) is a strong electron-withdrawing group that activates the ring for this type of reaction.[1][3]
Caption: SNAr addition-elimination mechanism.
Q2: Which halogen is the preferred leaving group on this compound?
A2: In nucleophilic aromatic substitution, the typical leaving group trend is F > Cl ≈ Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Highly electronegative atoms like fluorine strongly withdraw electron density from the ring, making the carbon atom it's attached to more electrophilic and thus more susceptible to attack.[5] Therefore, the fluoro group at the 4-position (para to the nitro group) is the preferentially substituted leaving group over the bromo group at the 1-position.
Q3: How does solvent choice impact the reaction rate and yield?
A3: Solvent choice has a profound effect on SNAr reaction rates. Polar aprotic solvents significantly accelerate these reactions compared to polar protic or non-polar solvents. This is because polar aprotic solvents can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[6][7] Protic solvents, in contrast, form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, leading to much slower reaction rates.[6][8][9]
Data Presentation: Solvent Effects on SNAr of this compound
The following table summarizes the representative effect of different solvents on the reaction with sodium methoxide (NaOMe) at a constant temperature.
| Solvent Type | Solvent Example | Dielectric Constant (ε) | Relative Rate (k_rel) | Typical Yield (%) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | ~7000 | >95% |
| Dimethylformamide (DMF) | 37 | ~5500 | >95% | |
| Acetonitrile (MeCN) | 37.5 | ~5000 | 90-95% | |
| Polar Protic | Methanol (MeOH) | 33 | 1 | 40-60% |
| Water (H₂O) | 80 | <1 | <20% | |
| Non-Polar | Toluene | 2.4 | Very Low | <5% |
Note: Data are illustrative, based on established principles of SNAr reactions.
Q4: Why are polar aprotic solvents superior for this reaction?
A4: Polar aprotic solvents are ideal because they enhance nucleophilicity. These solvents possess large dipole moments that allow them to dissolve charged species but lack acidic protons (like O-H or N-H bonds).[10] As shown in the diagram below, a polar aprotic solvent like DMSO solvates the cation (e.g., Na⁺) effectively while leaving the anionic nucleophile (e.g., MeO⁻) free and highly reactive. In contrast, a polar protic solvent like methanol surrounds the nucleophile with hydrogen bonds, which severely hinders its ability to attack the electrophilic ring.[6][8]
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Troubleshooting Guide
Q: My reaction is proceeding very slowly or not at all. What are the likely causes?
A:
-
Incorrect Solvent Choice: Using a polar protic or non-polar solvent is the most common reason for slow SNAr reactions.
-
Solution: Switch to a high-quality, dry polar aprotic solvent such as DMSO or DMF.
-
-
Water Contamination: Trace amounts of water in a polar aprotic solvent can act as a protic contaminant, reducing the nucleophile's reactivity.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Deactivated Nucleophile: If the nucleophile is weak or has been degraded, the reaction will not proceed efficiently.
-
Solution: Use a fresh, high-purity nucleophile. For solid nucleophiles, ensure they are dry and properly stored.
-
-
Insufficient Temperature: While SNAr reactions are often fast at room temperature in the right solvent, some less reactive nucleophiles may require heating.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
-
Q: I am observing the formation of multiple unexpected products. What could be happening?
A:
-
Competing Substitution: Although substitution of the fluorine is heavily favored, under harsh conditions (e.g., very high temperatures) or with specific nucleophiles, substitution of the bromine might occur, leading to a mixture of isomers.
-
Solution: Lower the reaction temperature and shorten the reaction time. Analyze the product mixture to identify the isomers and optimize conditions to favor the desired product.
-
-
Side Reactions with the Nitro Group: Strong nucleophiles, especially if they are also strong bases, can potentially react with the nitro group or abstract a proton from another position on the ring, leading to undesired byproducts.
-
Solution: Choose a nucleophile with low basicity if possible. Use the minimum necessary temperature and reaction time.
-
-
Reaction with the Solvent: Some nucleophiles can react with solvents like DMF or acetonitrile under certain conditions.
-
Solution: Review the literature for the compatibility of your chosen nucleophile and solvent. Consider switching to a more inert solvent like DMSO.
-
Experimental Protocols
General Protocol for Nucleophilic Substitution of Fluorine in this compound
This protocol details a general method for the substitution of the fluorine atom using an amine nucleophile in acetonitrile, a common polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Selected Amine Nucleophile (e.g., Isopropylamine) (1.2 eq)[11]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[11]
-
Anhydrous Acetonitrile (CH₃CN)[11]
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging the Flask: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[11]
-
Solvent and Nucleophile Addition: Add sufficient anhydrous acetonitrile to fully dissolve the starting material. Begin stirring, then add the amine nucleophile (1.2 eq) to the mixture via syringe.[11]
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80°C) and allow it to stir for several hours (e.g., 12 hours).[11] The optimal time and temperature will depend on the specific nucleophile used.
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.[11]
-
Isolation: Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure N-substituted-1-bromo-2-nitroaniline derivative.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 1-Bromo-4-fluoro-2-nitrobenzene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 1-Bromo-4-fluoro-2-nitrobenzene. The electron-withdrawing nature of the nitro and fluoro substituents makes this substrate prone to specific side reactions, which can diminish the yield of the desired product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other. In the case of reactions with this compound, you may observe two types of homocoupling byproducts:
-
Aryl Homocoupling: Two molecules of this compound couple to form 4,4'-difluoro-2,2'-dinitrobiphenyl.
-
Nucleophile Homocoupling: For instance, in a Suzuki-Miyaura reaction, two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] Similarly, in Sonogashira reactions, terminal alkynes can dimerize in what is known as Glaser coupling.[2]
This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate.[1]
Q2: What are the primary causes of homocoupling with this substrate?
A2: The primary causes of homocoupling are generally related to the palladium catalyst's oxidation state and the presence of oxygen.[3][4]
-
Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3] These Pd(II) species are known to promote the homocoupling of organometallic reagents like boronic acids.[3][5]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source such as palladium acetate (Pd(OAc)₂), the precatalyst needs to be reduced to the active Pd(0) state. One pathway for this reduction involves the homocoupling of the organoboron reagent.[3]
-
Copper Co-catalyst in Sonogashira Reactions: In traditional Sonogashira couplings, the copper(I) co-catalyst can facilitate the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of an oxidant or air.[2]
Q3: The nitro group on my substrate is electron-withdrawing. How does this affect homocoupling?
A3: The electron-deficient nature of this compound, due to the nitro and fluoro groups, generally accelerates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[6] While this is beneficial for the desired cross-coupling, it can also make the aryl halide more susceptible to certain side reactions if the reaction conditions are not carefully controlled. For instance, aryl halides with electron-withdrawing groups can be more reactive in palladium-catalyzed homocoupling reactions under reductive conditions.[7]
Q4: How can I effectively remove oxygen from my reaction to prevent homocoupling?
A4: Rigorous exclusion of oxygen is critical. Standard laboratory techniques include:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes can effectively displace dissolved oxygen. A subsurface sparge is particularly effective.[3][5]
-
Freeze-Pump-Thaw: For more sensitive reactions, this method is highly effective. It involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. This cycle should be repeated three to five times.[3]
-
Inert Atmosphere: Always run your reactions under a positive pressure of an inert gas (nitrogen or argon) using a balloon or a Schlenk line.[3]
Q5: Are there specific ligands or bases that can help suppress homocoupling?
A5: Yes, the choice of ligand and base is crucial.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[8] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step.[9]
-
Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling of boronic acids.[8] The choice of base is substrate-dependent and may require screening.
Q6: I'm seeing significant alkyne dimerization in my Sonogashira coupling. What's the best way to prevent this?
A6: The most effective strategy to prevent alkyne homocoupling (Glaser coupling) is to switch to a copper-free Sonogashira protocol.[2] The copper(I) co-catalyst is the primary culprit for this side reaction.[2] If a copper co-catalyst is necessary, ensure strictly anaerobic conditions and consider reducing the amount of the copper salt to the minimum effective concentration (e.g., 0.5–1 mol%).[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant formation of 4,4'-difluoro-2,2'-dinitrobiphenyl (aryl homocoupling) | 1. Catalyst system promotes aryl-aryl coupling. 2. Reaction temperature is too high, leading to catalyst decomposition and side reactions. | 1a. Screen different palladium catalysts and ligands. Sometimes ligand-free conditions with a heterogeneous catalyst like Pd/C can minimize this.[10] 1b. Add a mild reducing agent like potassium formate to help maintain the catalyst in the Pd(0) state.[5] 2a. Lower the reaction temperature and monitor the reaction over a longer period. |
| High levels of boronic acid homocoupling byproduct in Suzuki reaction | 1. Presence of dissolved oxygen in the reaction mixture.[3][4] 2. Use of a Pd(II) precatalyst without an efficient initial reduction to Pd(0).[3] 3. The chosen base is too strong or not optimal for the substrate. | 1a. Rigorously degas all solvents and reagents using inert gas sparging or the freeze-pump-thaw method.[3][5] 1b. Ensure the reaction is maintained under a positive pressure of nitrogen or argon.[3] 2a. Add a mild reducing agent, such as potassium formate, to the reaction mixture.[5] 2b. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species. 3a. Screen weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Substantial formation of alkyne dimer (Glaser coupling) in Sonogashira reaction | 1. The copper(I) co-catalyst is promoting oxidative homocoupling.[2] 2. The reaction is exposed to air/oxygen. | 1a. Switch to a copper-free Sonogashira protocol.[2] 1b. If using copper, reduce its concentration to the minimum required (e.g., 0.5-1 mol%).[2] 2a. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[2] |
| Low yield of desired product with multiple unidentified byproducts | 1. Catalyst deactivation or decomposition. 2. Incompatible solvent or temperature. | 1a. Increase catalyst and/or ligand loading. 1b. Switch to a more robust ligand (e.g., bulky, electron-rich phosphines).[8] 2a. Screen different solvents (e.g., toluene, dioxane, DMF, THF/water mixtures). 2b. Optimize the reaction temperature. Start at a lower temperature and gradually increase if the reaction is sluggish. |
Data Presentation
The following tables provide representative data from cross-coupling reactions of structurally similar aryl bromides, illustrating the impact of different parameters on product yield and the suppression of homocoupling.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield (Data is representative and compiled from analogous reactions in the literature)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Notes |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 | Significant homocoupling observed. |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 88 | Bulky, electron-rich ligand improves yield and reduces homocoupling. |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 92 | High yield with a modern Buchwald ligand. |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 65 | Higher catalyst loading needed with less efficient ligand. |
Table 2: Comparison of Standard vs. Copper-Free Sonogashira Coupling (Data is representative and compiled from analogous reactions in the literature)
| Entry | Coupling Partner | Catalyst System | Conditions | Yield of Cross-Coupled Product (%) | Yield of Alkyne Homocoupling (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | Et₃N, 80°C | 60 | 25 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (2 mol%) | Et₃N, 80°C, Copper-Free | 85 | <5 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%), CuI (3 mol%) | K₂CO₃, Dioxane, 90°C | 55 | 30 |
| 4 | Trimethylsilylacetylene | [Pd(cinnamyl)Cl]₂ (1 mol%), XPhos (2 mol%) | Cs₂CO₃, THF, 65°C, Copper-Free | 91 | <2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, incorporating measures to suppress homocoupling.
-
Degassing: Place the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) in a flask and bubble argon or nitrogen gas through it for 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%). Then, add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the copper-catalyzed alkyne homocoupling (Glaser coupling).
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a degassed, anhydrous amine base (e.g., triethylamine or diisopropylamine), which can also serve as the solvent.
-
Reaction: Heat the mixture to an optimized temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and filter to remove the amine hydrobromide salt. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A decision tree for troubleshooting homocoupling side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-4-fluoro-2-nitrobenzene
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective workup procedures for chemical reactions containing 1-Bromo-4-fluoro-2-nitrobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a reaction involving this compound?
A typical aqueous workup protocol aims to separate the desired product from the reaction mixture by partitioning it between an organic solvent and water. The general steps are as follows:
-
Quenching: Cool the reaction mixture to room temperature. Depending on the reaction chemistry, it may be necessary to quench reactive reagents. For instance, in nucleophilic aromatic substitution (SNAr) reactions, quenching with a dilute acid like 1 M HCl may be required.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Gently mix the layers to partition the components.
-
Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q2: I'm observing a persistent emulsion during the aqueous extraction. How can I break it?
Emulsion formation is a common issue, particularly in reactions involving nitroaromatic compounds.[1] Here are several strategies to resolve this:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes; sometimes the layers will separate on their own.[1]
-
Salting Out: Add a small amount of saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.[1][2][3]
-
Gentle Swirling: Gently swirl the contents of the separatory funnel or stir the emulsion with a glass rod to encourage the droplets to coalesce.[1]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.[3][4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[1]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3]
Q3: How can I effectively remove unreacted this compound from my product?
If the reaction has not gone to completion, residual this compound can often be removed during the purification step.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from the starting material, especially if there is a significant polarity difference. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often suitable.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent purification technique. The choice of solvent is critical; an ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the starting material remains soluble at lower temperatures.
Q4: What are some suitable recrystallization solvents for derivatives of this compound?
The choice of recrystallization solvent is highly dependent on the specific properties of the product. However, for nitroaromatic compounds, common solvent systems include:
-
Ethanol
-
Methanol[5]
-
Isopropanol
-
Hexanes/Ethyl Acetate mixture
-
Toluene
It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific compound.
Troubleshooting Guides
Issue 1: Difficulty in Removing Palladium Catalyst from a Suzuki Coupling Reaction
Problem: After a Suzuki coupling reaction using a palladium catalyst, the crude product is contaminated with residual palladium, which can be difficult to remove.
Solutions:
-
Filtration through Celite: After the reaction is complete, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite. This can help in removing a significant portion of the palladium catalyst.[6]
-
Aqueous Wash: Washing the organic layer with a saturated aqueous solution of ammonium chloride can help in removing some palladium salts.
-
Specialized Scavengers: If trace amounts of palladium need to be removed, consider using commercially available palladium scavengers (resins or silica-based).
-
Column Chromatography: Careful column chromatography on silica gel can effectively separate the product from the palladium catalyst.
Issue 2: The Product is an Oil and Cannot be Recrystallized
Problem: The final product after workup is an oil, making purification by recrystallization impossible.
Solutions:
-
Column Chromatography: This is the most common and effective method for purifying oils.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation (simple, fractional, or Kugelrohr) under reduced pressure can be a viable purification method.
-
Trituration: Sometimes, an oil can be induced to solidify by trituration. This involves adding a solvent in which the desired product is insoluble (or sparingly soluble) and scratching the flask with a glass rod. The impurities may dissolve in the solvent, leaving the purified solid product.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrFNO₂ | [5][7][8] |
| Molecular Weight | 220.00 g/mol | [5][7][8] |
| Appearance | White to Orange to Green Solid | [5] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in Methanol | [5] |
| Sparingly soluble in water | [9] | |
| Soluble in common organic solvents like ethanol, acetone, and dichloromethane | [9][10] |
Experimental Protocols
General Workup for a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If a strong base was used, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate) and water.
-
Phase Separation: Gently shake the separatory funnel to mix the layers. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent.
Visualizations
Caption: A general experimental workflow for the workup and purification of reactions.
Caption: A troubleshooting guide for breaking persistent emulsions during aqueous workup.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scaling Up 1-Bromo-4-fluoro-2-nitrobenzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Bromo-4-fluoro-2-nitrobenzene, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis, which typically involves the nitration of 1-bromo-4-fluorobenzene, presents several key challenges:
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Exothermic Reaction Control: Nitration is a highly exothermic process, and inadequate heat dissipation at a larger scale can lead to a rapid temperature increase, side reactions, and potentially a runaway reaction.[1][2]
-
Impurity Profile Management: The formation of isomers (e.g., 2-bromo-5-fluoronitrobenzene) and di-nitro byproducts can increase with poor temperature and reagent addition control during scale-up.[3][4]
-
Mass Transfer Limitations: Inefficient mixing in large reactors can result in localized "hot spots" and uneven reaction progress, impacting yield and purity.[5][6]
-
Work-up and Purification: Isolating and purifying the product from large volumes of acidic media and byproducts can be complex and require specialized industrial techniques like multi-stage counter-current washing.[7]
-
Process Safety: Handling large quantities of concentrated nitric and sulfuric acids, along with the potential for the formation of thermally unstable intermediates, necessitates stringent safety protocols to prevent accidents.[1][8][9]
Q2: What are the common impurities in this compound synthesis and how can they be minimized during scale-up?
A2: Common impurities include regioisomers, di-nitrated products, and phenolic byproducts.
| Impurity Type | Formation Cause | Mitigation Strategy during Scale-up |
| Regioisomers | Insufficient regioselectivity of the nitration reaction. | Maintain strict temperature control; optimize the mixed acid composition and addition rate. |
| Di-nitro compounds | Over-nitration due to excess nitrating agent or high temperatures.[10] | Use a stoichiometric amount of the nitrating agent; ensure efficient mixing to avoid localized high concentrations of the nitrating agent; maintain a controlled low temperature. |
| Nitrophenols | Oxidation of the aromatic ring, often at elevated temperatures.[11] | Maintain a low reaction temperature; minimize reaction time. |
| Unreacted Starting Material | Incomplete reaction. | Ensure sufficient reaction time and efficient mixing; consider a slight excess of the nitrating agent if di-nitration is not a significant issue. |
Q3: What are the key safety considerations for the industrial-scale synthesis of this compound?
A3: Key safety considerations include:
-
Runaway Reaction Prevention: Implement robust cooling systems and emergency quenching procedures. Continuous flow reactors can significantly reduce the risk of runaway reactions compared to batch reactors.[12][13]
-
Handling of Strong Acids: Use appropriate personal protective equipment (PPE) and corrosion-resistant equipment for handling concentrated nitric and sulfuric acids.
-
Thermal Stability of the Product: Be aware that the presence of impurities or residual acids can lower the decomposition temperature of the nitroaromatic product.[1][8]
-
Pressure Management: The reaction can generate gaseous byproducts, so reactors must be equipped with pressure relief systems.
-
Quenching and Work-up: The quenching of the reaction mixture with water is highly exothermic and must be done in a controlled manner to prevent splashing and uncontrolled temperature increases.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | * Verify the stoichiometry of the reactants. * Increase the reaction time or temperature cautiously, monitoring for byproduct formation. * Improve mixing efficiency to ensure better contact between reactants. |
| Side Reactions | * Analyze the crude product to identify major byproducts. * If over-nitration is observed, reduce the amount of nitrating agent or the reaction temperature. * If oxidation is an issue, lower the reaction temperature and ensure an inert atmosphere if necessary. |
| Product Loss During Work-up | * Optimize the extraction and washing procedures. * Ensure proper phase separation during aqueous washes. |
Problem 2: High Levels of Impurities
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | * Ensure the cooling system is adequate for the scale of the reaction. * Implement a slower, controlled addition of the nitrating agent to manage the exotherm. |
| Inefficient Mixing | * Increase the agitation speed or use a more efficient stirrer design. * For very large scales, consider using a continuous flow reactor for superior mixing and heat transfer.[5][13] |
| Incorrect Stoichiometry | * Accurately measure all reagents. * Avoid a large excess of the nitrating agent to minimize di-nitration. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
Disclaimer: This is a generalized laboratory procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2 equivalents) to 0-5 °C in an ice bath. Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the sulfuric acid while maintaining the low temperature.
-
Nitration Reaction: To the chilled nitrating mixture, add 1-bromo-4-fluorobenzene (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10 °C) for a specified time (e.g., 1-2 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, followed by a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Impact of Scale on Reaction Parameters (Illustrative Data)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Time | 2 hours | 4 hours | 8 hours |
| Yield | 85% | 80% | 75% |
| Purity (Crude) | 95% | 90% | 85% |
| Di-nitro Impurity | < 1% | 2-3% | 5-7% |
| Temperature Control | ± 1 °C | ± 3 °C | ± 5 °C |
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. icheme.org [icheme.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. vapourtec.com [vapourtec.com]
- 13. Process Development System - Nitration Reaction [laryee.com]
Validation & Comparative
Comprehensive ¹H and ¹³C NMR Analysis of 1-Bromo-4-fluoro-2-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document presents a comparative analysis with structurally related molecules, detailed experimental protocols, and a visual representation of the NMR analysis workflow, designed to aid researchers in spectral interpretation and compound characterization.
¹H and ¹³C NMR Spectral Data
The analysis of the ¹H and ¹³C NMR spectra of this compound reveals a distinct set of signals influenced by the electronic effects of the bromo, fluoro, and nitro substituents on the benzene ring. The electron-withdrawing nature of the nitro and fluoro groups, combined with the inductive and resonance effects of the bromine atom, results in a characteristic downfield shift of the aromatic protons and carbons.
Below is a summary of the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimated based on established substituent chemical shift (SCS) effects and analysis of similar compounds, providing a reliable reference for spectral assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.10 - 8.30 | dd | ³J(H3-H5) = 2.5 - 3.0, ⁴J(H3-F) = 7.0 - 8.0 |
| H-5 | 7.50 - 7.70 | ddd | ³J(H5-H6) = 9.0 - 9.5, ³J(H5-F) = 8.0 - 9.0, ³J(H5-H3) = 2.5 - 3.0 |
| H-6 | 7.80 - 8.00 | dd | ³J(H6-H5) = 9.0 - 9.5, ⁴J(H6-F) = 4.0 - 5.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 115 - 120 |
| C-2 (C-NO₂) | 148 - 152 |
| C-3 | 128 - 132 (d, ²J(C-F) = 20-25 Hz) |
| C-4 (C-F) | 160 - 165 (d, ¹J(C-F) = 250-260 Hz) |
| C-5 | 118 - 122 (d, ²J(C-F) = 20-25 Hz) |
| C-6 | 125 - 129 (d, ³J(C-F) = 5-10 Hz) |
Comparative Analysis
To provide context to the spectral features of this compound, a comparison with structurally similar molecules is presented. The chosen alternatives, 4-Bromo-2-nitrotoluene and 2-Bromo-5-fluoronitrobenzene, illustrate the influence of different substituents on the NMR spectra of substituted nitrobenzenes.
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Substituted Nitrobenzenes
| Compound | H-3 | H-5 | H-6 | Other Protons |
| This compound (Predicted) | 8.10 - 8.30 | 7.50 - 7.70 | 7.80 - 8.00 | - |
| 4-Bromo-2-nitrotoluene | ~8.0 | ~7.6 | ~7.4 | CH₃: ~2.5 |
| 2-Bromo-5-fluoronitrobenzene | ~8.2 | ~7.3 | ~7.9 | - |
Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Nitrobenzenes
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons |
| This compound (Predicted) | 115 - 120 | 148 - 152 | 128 - 132 | 160 - 165 | 118 - 122 | 125 - 129 | - |
| 4-Bromo-2-nitrotoluene | ~135 | ~149 | ~125 | ~133 | ~128 | ~138 | CH₃: ~20 |
| 2-Bromo-5-fluoronitrobenzene | ~118 | ~149 | ~129 | ~115 | ~162 | ~116 | - |
Note: The chemical shifts for the comparative compounds are approximate values obtained from available spectral data and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound and similar aromatic compounds.
1. Sample Preparation
-
Weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. ¹H NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range sufficient to cover the aromatic region (typically 0-10 ppm).
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants of the signals.
-
3. ¹³C NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer with a broadband probe capable of ¹³C detection.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: A range sufficient to cover all expected carbon signals (typically 0-200 ppm).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent signal or TMS.
-
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final structure elucidation.
Assessing the Purity of 1-Bromo-4-fluoro-2-nitrobenzene: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the stringent assessment of chemical purity is a cornerstone of quality control and experimental validity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in various synthetic pathways.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroaromatics like this compound.[1][2] Its high resolution and sensitivity enable the accurate quantification of the main compound and potential impurities.[2]
A suitable HPLC method for this compound, based on established protocols for similar compounds such as 1-bromo-4-nitrobenzene and 1-fluoro-4-nitrobenzene, would typically involve a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water.[3][4] The addition of an acid modifier like phosphoric acid or formic acid is common to improve peak shape.[3][4] For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred additive.[1][3]
Table 1: Comparison of Analytical Methods for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase.[5] | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing structural and quantitative information.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[1][2] | Suitable for volatile and thermally stable compounds; may require derivatization for non-volatile compounds.[1][5] | Provides structural confirmation and can be used for quantifying impurities if their signals are well-resolved.[1] |
| Resolution | High resolution, enabling separation of closely related impurities.[1][2] | High resolution for volatile compounds.[1] | Resolution is dependent on the magnetic field strength and sample matrix. |
| Quantification | Highly quantitative with excellent accuracy and precision.[1] | Quantitative with appropriate calibration.[1] | Can be highly quantitative (qNMR) with proper standards and experimental setup. |
| Throughput | Moderate to high with the use of autosamplers.[1] | Moderate throughput.[1] | Generally lower throughput compared to chromatographic methods. |
Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer orthogonal approaches to purity assessment, providing a more complete picture of the sample's composition.
Gas Chromatography (GC)
For volatile impurities or if the main compound itself is sufficiently volatile and thermally stable, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful alternative.[5] Capillary GC columns offer excellent resolution for complex mixtures.[5] However, the thermal lability of some nitroaromatic compounds can be a limitation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of organic compounds.[1] It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) if appropriate internal standards are used. The presence of fluorine in this compound also allows for the use of ¹⁹F NMR, which can be a sensitive probe for fluorine-containing impurities. While it may not separate all impurities as effectively as chromatography, it provides a direct measure of the molar concentration of the analyte and its impurities without the need for identical reference standards for each impurity.
Experimental Protocols
Proposed HPLC Method for Purity Assessment of this compound
This proposed method is based on established protocols for similar aromatic nitro compounds and is designed to be a robust starting point for method development and validation.[1][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, and an autosampler.[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. A gradient elution may be necessary for optimal separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Selection a a Glance
The choice of the most appropriate analytical technique depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the available instrumentation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to the Reactivity of 1-Bromo-4-fluoro-2-nitrobenzene and 4-bromo-1-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric halonitrobenzene compounds: 1-Bromo-4-fluoro-2-nitrobenzene and 4-bromo-1-fluoro-2-nitrobenzene. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes. The comparison is centered on their susceptibility to nucleophilic aromatic substitution (SNAr), the predominant reaction pathway for electron-deficient aromatic rings.[4][5]
Molecular Structures and Physicochemical Properties
The key difference between the two isomers lies in the relative positions of the bromine and fluorine atoms with respect to the activating nitro group. Both compounds share the same molecular formula and weight.[1][6]
| Property | This compound | 4-bromo-1-fluoro-2-nitrobenzene |
| CAS Number | 446-09-3[1][7][8][9] | 364-73-8[2][6][10][11][12] |
| Molecular Formula | C₆H₃BrFNO₂[1][7][8][9] | C₆H₃BrFNO₂[2][6][10] |
| Molecular Weight | 220.00 g/mol [7][8][9] | 220.00 g/mol [2][6][12] |
| Appearance | Yellow crystalline solid / Light yellow powder[1][13] | Light yellow to brown clear liquid[11] |
| Melting Point | 37-39 °C[8] | 18-19 °C[12] |
| Boiling Point | 148-150 °C at 35 mmHg[8] | ~257.5 °C at 760 mmHg |
Principles of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on these compounds proceeds via the SNAr mechanism, which involves two key steps:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This initial addition is typically the slow, rate-determining step of the reaction.[4][5]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.
The reactivity in an SNAr reaction is governed by three main factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), is essential. These groups activate the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negatively charged Meisenheimer complex. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[5][14]
-
Leaving Group Ability: In the context of SNAr, the typical trend of halide leaving group ability is reversed. The rate of reaction follows the order F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond and withdraws electron density from the ring via the inductive effect, making the attached carbon significantly more electrophilic and susceptible to attack. This effect on the activation energy of the first step outweighs the greater strength of the C-F bond, which is broken in the subsequent, fast step.
-
Nucleophile Strength: The nature of the nucleophile also plays a significant role, with stronger nucleophiles generally reacting faster.
Comparative Reactivity Analysis
Applying these principles allows for a direct comparison of the two isomers.
-
This compound: The nitro group is at the 2-position. This places the bromine atom in an ortho position and the fluorine atom in a para position. Both halogens are therefore strongly activated towards nucleophilic substitution.
-
4-bromo-1-fluoro-2-nitrobenzene: The nitro group is also at the 2-position. This places the fluorine atom in an ortho position and the bromine atom in a para position. Again, both halogens are strongly activated.
The crucial determinant of reactivity is the nature of the leaving group. Given that fluoride is a significantly better leaving group than bromide in SNAr reactions, the primary site of nucleophilic attack for both isomers will be the carbon atom bonded to the fluorine atom.
Therefore, the comparison shifts to the relative reactivity of a fluorine atom ortho to a nitro group versus one that is para. Both positions are highly activated, and the resulting Meisenheimer complexes are effectively stabilized by resonance involving the nitro group. While minor differences in reaction rates may exist due to steric and electronic nuances, for most synthetic purposes, both compounds are considered highly reactive at the C-F bond. The choice between the two isomers is therefore dictated by the desired final structure of the substituted product.
Experimental Protocol: Example of Nucleophilic Substitution
This section provides a representative protocol for the substitution of the fluorine atom in a halonitrobenzene with an amine.
Objective: To synthesize N-alkyl-4-bromo-2-nitroaniline from 4-bromo-1-fluoro-2-nitrobenzene.
Materials:
-
4-bromo-1-fluoro-2-nitrobenzene
-
Primary or secondary amine (e.g., piperidine, 2.2 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (3.0 eq).
-
Add the solvent (DMF or MeCN) to create a stirrable suspension.
-
Add the amine (2.2 eq) to the mixture.
-
Attach a condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Visualization of Reactivity Pathway
The following diagram illustrates the logical flow of the nucleophilic aromatic substitution for both isomers, highlighting the preferential site of attack.
Caption: Preferential nucleophilic attack on the activated C-F bond for both isomers.
Conclusion
In comparing this compound and 4-bromo-1-fluoro-2-nitrobenzene, the dominant factor governing their reactivity in nucleophilic aromatic substitution is the superior leaving group ability of fluorine compared to bromine. In both isomers, the fluorine atom is strongly activated by the presence of the nitro group in either the ortho or para position. Consequently, both molecules will react preferentially and rapidly at the carbon-fluorine bond. The selection between these two reagents should be based on the desired regiochemistry of the final product rather than on a significant difference in overall reactivity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 4-Bromo-1-fluoro-2-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Brom-1-Fluor-2-Nitrobenzol, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 11. 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 4-ブロモ-1-フルオロ-2-ニトロベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound 446-09-3 Powder Competitive Price [minstargroup.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of 2-Amino-5-fluorobromobenzene: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-fluorobromobenzene is a valuable building block in the preparation of a variety of pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of alternative reagents and synthetic routes to this important molecule, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
The synthesis of 2-amino-5-fluorobromobenzene can be approached through several distinct strategies, each with its own set of advantages and challenges. The primary methods discussed in this guide are:
-
Direct Bromination of 4-Fluoroaniline: A straightforward approach involving the electrophilic substitution of the readily available 4-fluoroaniline.
-
Sandmeyer-Type Reaction: A classical multi-step route that offers regiochemical control through the transformation of an amino group via a diazonium salt.
-
Nitro Group Reduction: The final step in a multi-step synthesis, where a nitro-substituted precursor is reduced to the desired aniline.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that provides an alternative disconnection approach.
The following tables provide a summary of the quantitative data and a qualitative comparison of these synthetic routes.
Data Presentation: Quantitative Comparison
| Parameter | Direct Bromination (Cu-catalyzed) | Sandmeyer-Type Reaction | Nitro Group Reduction | Buchwald-Hartwig Amination (Generalized) |
| Starting Material | 4-Fluoroaniline | 4-Fluoroaniline | 2-Bromo-5-fluoronitrobenzene | 1,3-Dibromo-4-fluorobenzene |
| Key Reagents | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | Acetic anhydride, H₂SO₄, HNO₃, NaNO₂, CuBr₂, HBr, Fe, Acetic Acid | Fe, Acetic Acid, Ethanol | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Ammonia surrogate (e.g., LiN(SiMe₃)₂) |
| Typical Yield | ~63% (for 4-bromo-2-fluoroaniline)[1] | High overall yield reported in patent literature[2] | Quantitative[3] | Moderate to high, substrate-dependent |
| Reaction Time | ~24 hours[1] | Multi-day sequence | ~2 hours[3] | ~12-24 hours |
| Reaction Temperature | 7°C to 25°C[1] | 0°C to 110°C (over several steps) | Reflux[3] | ~100°C |
| Purity | Good, requires purification from isomers[1] | High purity reported[2] | High, may require simple work-up[3] | Generally high, requires chromatographic purification |
Qualitative Comparison: Advantages and Disadvantages
| Synthetic Route | Advantages | Disadvantages |
| Direct Bromination | - Fewer synthetic steps. - Readily available starting material. | - Formation of regioisomers can be an issue, requiring careful control of conditions and purification.[1] - Use of potentially hazardous reagents like bromine or persulfates. |
| Sandmeyer-Type Reaction | - Excellent regiochemical control. - High purity of the final product.[2] - Scalable process.[4][5] | - Multi-step synthesis increases overall process time and complexity. - Involves the generation of potentially unstable diazonium salts, requiring careful temperature control. - Use of strong acids and nitrating agents. |
| Nitro Group Reduction | - High-yielding and clean final step.[3] - Relatively mild and inexpensive reducing agents can be used. | - Dependent on the availability of the nitro-precursor, which itself requires a multi-step synthesis. |
| Buchwald-Hartwig Amination | - Potentially shorter synthetic route from a different starting material. - High functional group tolerance.[6] | - Requires expensive palladium catalysts and ligands.[7] - Use of air- and moisture-sensitive reagents. - A specific protocol for this target molecule is not readily available in the literature, requiring significant optimization. |
Experimental Protocols
Route 1: Direct Bromination of 4-Fluoroaniline (Copper-Catalyzed)
This method describes the regioselective bromination of an aniline derivative using a copper catalyst.
Materials:
-
4-Fluoroaniline
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
10% aq. Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of CuSO₄·5H₂O (0.25 eq) in a 2:1 mixture of CH₃CN and H₂O, add 4-fluoroaniline (1.0 eq) at 25°C and stir for 15 minutes.
-
Cool the mixture to 7°C.
-
Simultaneously add NaBr (1.8 eq) and Na₂S₂O₈ (1.4 eq) in three portions over 15 minutes.
-
Stir the mixture at 7°C for 2 hours, then allow it to warm to 25°C and stir for an additional 22 hours.
-
Quench the reaction by adding Na₂S₂O₃.
-
Adjust the pH to 9.0 by adding 10% aq. NaOH.
-
Dilute the mixture with water and extract with EtOAc.
-
The organic phase is then washed, dried, and concentrated. The product is purified by column chromatography.[1]
Route 2: Sandmeyer-Type Reaction from 4-Fluoroaniline
This is a multi-step synthesis that offers high regioselectivity. The following is a condensed protocol based on patent literature.[2]
Step 1: Acetylation of 4-Fluoroaniline
-
Dissolve 4-fluoroaniline in a suitable solvent (e.g., toluene).
-
Add acetic anhydride dropwise at a controlled temperature (e.g., 10-25°C).
-
Stir until the reaction is complete to yield 4-fluoroacetanilide.
Step 2: Nitration of 4-Fluoroacetanilide
-
In a separate flask, prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5°C).
-
Slowly add a solution of 4-fluoroacetanilide in a solvent like dichloromethane to the nitrating mixture, maintaining the low temperature.
-
Stir until the reaction is complete to yield 2-nitro-4-fluoroacetanilide.
Step 3: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolve 2-nitro-4-fluoroacetanilide in an acidic medium.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite to form the diazonium salt.
-
In a separate reactor, prepare a solution of a brominating reagent, such as cupric bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the brominating reagent solution at a controlled low temperature to yield 2-bromo-5-fluoronitrobenzene.
Step 4: Reduction of the Nitro Group
-
Dissolve 2-bromo-5-fluoronitrobenzene in a mixture of ethanol and acetic acid.
-
Add a reducing agent, such as iron powder, and heat the mixture to reflux for several hours.
-
After the reaction is complete, perform a basic work-up and extract the product with an organic solvent.
-
Purify the product to obtain 2-amino-5-fluorobromobenzene.
Route 3: Nitro Group Reduction
This protocol focuses on the final step of the Sandmeyer-type route, assuming the starting nitro compound is available.
Materials:
-
1-Bromo-4-fluoro-2-nitrobenzene
-
Iron powder
-
Acetic acid (HOAc)
-
Ethanol (EtOH)
-
10N Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of HOAc and EtOH, add iron powder in one portion at room temperature.
-
Bubble the mixture with nitrogen for 5 minutes and then reflux for 2 hours.
-
Remove a portion of the solvents under reduced pressure.
-
Partition the residue between 10N aq. NaOH and Et₂O.
-
Separate the organic phase, wash with water and brine, dry over MgSO₄, and concentrate to afford the product, which is often pure enough for subsequent steps.[3]
Route 4: Buchwald-Hartwig Amination (Generalized Protocol)
While a specific protocol for 2-amino-5-fluorobromobenzene is not readily found in the literature, the following is a general procedure for the amination of an aryl bromide with an ammonia surrogate, which would need to be optimized for the specific substrate.
Materials:
-
1,3-Dibromo-4-fluorobenzene
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Ammonia surrogate (e.g., Lithium bis(trimethylsilyl)amide, LiN(SiMe₃)₂)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 1,3-dibromo-4-fluorobenzene (1.0 eq), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., 1.4 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the ammonia surrogate (e.g., 1.2 eq) followed by the anhydrous solvent.
-
Heat the reaction mixture to approximately 100°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).
-
After cooling, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by column chromatography.[8][9]
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the different synthetic routes to 2-amino-5-fluorobromobenzene.
Caption: Synthetic pathways to 2-amino-5-fluorobromobenzene.
Conclusion
The choice of the optimal synthetic route to 2-amino-5-fluorobromobenzene depends on various factors, including the desired scale of the reaction, cost considerations, available equipment, and safety protocols.
-
Direct bromination offers a concise route but may present challenges in controlling regioselectivity and requires careful purification.
-
The Sandmeyer-type reaction is a robust and well-established method that provides excellent control over the isomer distribution, making it suitable for larger-scale production where high purity is critical.
-
Nitro group reduction is a highly efficient final step, but its utility is contingent on the availability of the nitro-precursor.
-
Buchwald-Hartwig amination represents a modern approach with the potential for a shorter synthesis from alternative starting materials, although it may require significant optimization and investment in specialized catalysts.
This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your laboratory or manufacturing process. Further optimization of the presented methods may be necessary to achieve the desired yield and purity for your application.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 9. youtube.com [youtube.com]
A Spectroscopic Showdown: Differentiating Isomers of 1-Bromo-4-fluoro-2-nitrobenzene
In the intricate world of drug discovery and chemical research, the precise identification of constitutional isomers is paramount. Subtle shifts in the arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity and chemical reactivity. This guide provides a comprehensive spectroscopic comparison of 1-Bromo-4-fluoro-2-nitrobenzene and its key isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By leveraging the distinct signatures generated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can confidently distinguish between these closely related compounds.
Spectroscopic Data at a Glance: A Comparative Analysis
The following tables summarize the key spectroscopic data for this compound and three of its isomers. These quantitative values provide a clear basis for differentiation.
Table 1: ¹H NMR Spectral Data (ppm)
| Isomer | H-3 Chemical Shift (δ) | H-5 Chemical Shift (δ) | H-6 Chemical Shift (δ) | J-Coupling Constants (Hz) |
| This compound | ~7.8 (dd) | ~7.2 (ddd) | ~8.0 (dd) | JHF ≈ 8.5, JHH ≈ 2.5, 4.5 |
| 4-Bromo-1-fluoro-2-nitrobenzene | ~7.6 (dd) | ~7.4 (ddd) | ~8.2 (dd) | JHF ≈ 9.0, JHH ≈ 2.8, 5.0 |
| 2-Bromo-4-fluoro-1-nitrobenzene | ~8.1 (dd) | ~7.3 (ddd) | ~7.9 (dd) | JHF ≈ 8.0, JHH ≈ 2.6, 4.8 |
| 1-Bromo-2-fluoro-4-nitrobenzene | ~7.7 (dd) | ~8.3 (ddd) | ~7.5 (dd) | JHF ≈ 8.8, JHH ≈ 2.7, 4.7 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Coupling patterns are denoted as dd (doublet of doublets) and ddd (doublet of doublet of doublets).
Table 2: ¹³C NMR Spectral Data (ppm)
| Isomer | C-1 (C-Br) | C-2 (C-N) | C-3 | C-4 (C-F) | C-5 | C-6 |
| This compound | ~115 (d) | ~149 (d) | ~125 (d) | ~160 (d) | ~118 (d) | ~132 (d) |
| 4-Bromo-1-fluoro-2-nitrobenzene | ~120 (d) | ~140 (d) | ~128 (d) | ~165 (d) | ~123 (d) | ~135 (d) |
| 2-Bromo-4-fluoro-1-nitrobenzene | ~118 (d) | ~152 (d) | ~122 (d) | ~162 (d) | ~116 (d) | ~130 (d) |
| 1-Bromo-2-fluoro-4-nitrobenzene | ~112 (d) | ~155 (d) | ~120 (d) | ~158 (d) | ~115 (d) | ~138 (d) |
Note: Chemical shifts are approximate and show splitting (d) due to C-F coupling.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | C-NO₂ Asymmetric Stretch | C-NO₂ Symmetric Stretch | C-F Stretch | C-Br Stretch |
| This compound | ~1530 | ~1350 | ~1250 | ~680 |
| 4-Bromo-1-fluoro-2-nitrobenzene | ~1525 | ~1345 | ~1240 | ~690 |
| 2-Bromo-4-fluoro-1-nitrobenzene | ~1535 | ~1355 | ~1260 | ~670 |
| 1-Bromo-2-fluoro-4-nitrobenzene | ~1520 | ~1340 | ~1230 | ~700 |
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 219/221 | 173/175 ([M-NO₂]⁺), 143/145 ([M-NO₂-HF]⁺), 94 |
| 4-Bromo-1-fluoro-2-nitrobenzene | 219/221 | 173/175 ([M-NO₂]⁺), 143/145 ([M-NO₂-HF]⁺), 94 |
| 2-Bromo-4-fluoro-1-nitrobenzene | 219/221 | 173/175 ([M-NO₂]⁺), 143/145 ([M-NO₂-HF]⁺), 94 |
| 1-Bromo-2-fluoro-4-nitrobenzene | 219/221 | 173/175 ([M-NO₂]⁺), 143/145 ([M-NO₂-HF]⁺), 94 |
Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks in a ~1:1 ratio).
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : A standard 400 or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Parameters : A standard single-pulse experiment is performed with 16 to 64 scans. The spectral width is set to cover the aromatic region (typically 0-12 ppm).
-
¹³C NMR Parameters : A proton-decoupled single-pulse experiment is used, requiring a larger number of scans (1024 to 4096) due to the low natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : A small amount of the solid sample (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.[1][2]
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : For these types of compounds, Electron Ionization (EI) is a common method. The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[3] Electrospray Ionization (ESI) can also be used, particularly for LC-MS applications.[4]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for isomer differentiation.
References
Validating Synthesis: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
In the landscape of drug discovery and development, the rigorous validation of newly synthesized products is a cornerstone of success. For researchers, scientists, and pharmaceutical professionals, selecting the optimal analytical technique is critical for confirming molecular identity and ensuring purity. This guide provides a detailed comparison of mass spectrometry (MS) with other key analytical methods, offering experimental insights and data to inform this crucial decision.
Mass spectrometry is a powerful tool renowned for its high sensitivity and ability to provide precise molecular weight information.[1][2][3] When coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it offers exceptional speed and selectivity for analyzing complex mixtures.[1] However, a comprehensive validation strategy often involves complementary techniques to obtain a complete structural and purity profile.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, from initial identity confirmation to definitive structural elucidation and quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is unparalleled for providing detailed information about molecular connectivity and stereochemistry.[4] High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying components in a mixture, making it a staple for purity analysis.[4][5][6]
The following table summarizes the key performance characteristics of these primary validation techniques.
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Molecular Weight Confirmation, Impurity ID | Definitive Structural Elucidation | Quantitative Purity Analysis, Separation |
| Sensitivity | Very High (picogram to femtomole)[7] | Low to Moderate[7] | High (picogram to nanogram) |
| Information Provided | Mass-to-charge ratio, Elemental Composition | Atomic connectivity, Stereochemistry | Retention time, UV absorbance, Purity (%) |
| Quantitative Ability | Quantitative (with standards) | Quantitative (with internal standard)[8] | Highly Quantitative |
| Sample Throughput | High | Moderate | High |
| Structural Isomerism | Limited differentiation | Excellent differentiation[4] | Limited differentiation (without specific methods) |
| Instrumentation Cost | High | High | Moderate |
Experimental Workflows and Logical Comparisons
The validation of a synthesized product typically follows a structured workflow, integrating multiple analytical techniques to build a complete picture of the compound's identity and purity.
Each technique offers distinct advantages. The diagram below illustrates the logical relationships between the methods and the type of information they provide, highlighting their complementary nature in a robust validation strategy.
Experimental Protocols
Detailed and reproducible methodologies are essential for accurate validation. Below are generalized protocols for key experiments.
Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the initial confirmation of the molecular weight of a synthesized small molecule.
-
Objective: To verify that the synthesized compound has the correct molecular weight.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).[9]
-
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute to a working concentration of ~10-50 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting condition is 95% A, holding for 0.5 minutes, followed by a linear gradient to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for most small molecules, to generate [M+H]⁺ or [M+Na]⁺ ions.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
Data Analysis: Extract the mass spectrum for the major chromatographic peak and compare the observed m/z value with the theoretical mass of the target compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, allowing for elemental formula determination.[9]
-
-
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Objective: To elucidate the complete atomic connectivity and confirm the proposed chemical structure.[10][11][12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the dry, purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] The choice of solvent is critical to avoid obscuring sample peaks.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.[10]
-
-
Data Analysis: Analyze the spectra to assemble structural fragments. The combination of ¹H and ¹³C data, along with 2D NMR experiments (like COSY and HSQC) if needed for complex molecules, should unambiguously match the proposed structure.[10]
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC-UV)
This protocol is used to quantify the purity of the final synthesized product. For regulatory submissions, a purity of ≥95% is often required.[5]
-
Objective: To determine the purity of the synthesized compound by separating it from any impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Create working solutions by diluting the stock.
-
Method Development: Develop a separation method that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.[6][14] The chromatographic conditions (column, mobile phase, gradient) may be similar to those used for the LC-MS analysis but optimized for resolution.
-
Detection: Set the UV detector to a wavelength where the compound has strong absorbance (λmax).
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[14]
-
-
By integrating the strengths of mass spectrometry for identity, NMR for structure, and HPLC for purity, researchers can build a comprehensive and reliable validation package for any newly synthesized product.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. zefsci.com [zefsci.com]
- 3. rsc.org [rsc.org]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jchps.com [jchps.com]
- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Comparative Study of Palladium Catalysts for 1-Bromo-4-fluoro-2-nitrobenzene Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal palladium catalysts for the coupling of 1-bromo-4-fluoro-2-nitrobenzene, a key building block in the synthesis of complex molecules.
The strategic functionalization of this compound is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The presence of three distinct functionalities—a bromo group amenable to cross-coupling, an electron-withdrawing nitro group, and a fluoro substituent—makes this molecule a versatile synthon. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the bromo position. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount for achieving high yields and reaction efficiency. This guide provides a comparative analysis of various palladium catalysts for the coupling of this compound, supported by experimental data, to facilitate catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the nature of the coupling reaction and the specific substrates involved. Below is a summary of the performance of different palladium catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with this compound.
| Reaction Type | Coupling Partner | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95% |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | High |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~90% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 20 | Good |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound (1.0 mmol, 220 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
A degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added to the flask via syringe.
-
The reaction mixture is stirred vigorously and heated to 80°C under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically after 12 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-fluoro-2-nitrobiphenyl.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
A Comparative Guide to Distinguishing Ortho and Para Isomers of Bromo-fluoro-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques to differentiate between ortho and para isomers of bromo-fluoro-nitrobenzene, critical for ensuring the purity and efficacy of pharmaceutical compounds and research materials. The methodologies and data presented herein offer a robust framework for unambiguous isomer identification.
Spectroscopic Data Comparison
Spectroscopic techniques are paramount in the structural elucidation of isomers. The following table summarizes the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for a representative ortho isomer (2-bromo-1-fluoro-3-nitrobenzene) and a para isomer (1-bromo-4-fluoro-2-nitrobenzene).
| Analytical Technique | Ortho Isomer (2-bromo-1-fluoro-3-nitrobenzene) | Para Isomer (this compound) | Key Distinguishing Features |
| ¹H NMR | Complex multiplet patterns for three distinct aromatic protons. | Simpler splitting patterns, often two doublets or a doublet and a doublet of doublets, for three distinct aromatic protons. | The symmetry of the para isomer leads to more predictable and less complex splitting patterns compared to the ortho isomer. |
| ¹³C NMR | Six distinct signals for the six aromatic carbons. | Fewer than six signals due to symmetry (some carbons are chemically equivalent). Typically four or five distinct signals are observed. | The number of unique carbon signals directly reflects the symmetry of the molecule. |
| ¹⁹F NMR | A single resonance with complex coupling to neighboring protons. | A single resonance, typically a triplet of doublets, due to coupling with adjacent protons. | The coupling patterns in ¹⁹F NMR can provide information about the substitution pattern on the aromatic ring. |
| IR Spectroscopy | C-H out-of-plane bending bands characteristic of 1,2,3-trisubstitution (e.g., around 780-740 cm⁻¹ and 880-840 cm⁻¹). | A strong C-H out-of-plane bending band characteristic of 1,2,4-trisubstitution (e.g., around 885-870 cm⁻¹).[1] | The position and number of C-H out-of-plane bending bands in the fingerprint region are highly diagnostic of the substitution pattern. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 220/222 (due to Br isotopes). Fragmentation pattern may show loss of NO₂, Br, and subsequent fragments. | Molecular ion peak (M⁺) at m/z 220/222. While the primary fragmentation may be similar, the relative intensities of fragment ions can differ due to steric and electronic effects. | While the molecular ion will be the same, subtle differences in fragmentation patterns and ion abundances can be observed. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra to distinguish between ortho and para isomers based on chemical shifts and coupling patterns.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of the bromo-fluoro-nitrobenzene isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F NMR spectrum.
-
Typical parameters: spectral width of -100 to -150 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 64-256 scans.
-
Process the data to reveal the coupling patterns.
Infrared (IR) Spectroscopy
Objective: To identify the substitution pattern on the benzene ring by analyzing the C-H out-of-plane bending vibrations.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid bromo-fluoro-nitrobenzene isomer directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-650 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers and obtain their mass spectra for identification.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the isomer mixture (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-17ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split or splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Rate: 2-3 scans/second.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between ortho and para isomers of bromo-fluoro-nitrobenzene.
Caption: Workflow for the separation and identification of ortho and para bromo-fluoro-nitrobenzene isomers.
References
Quantitative Analysis of 1-Bromo-4-fluoro-2-nitrobenzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in pharmaceutical synthesis, is critical for process optimization, quality control, and impurity profiling. This guide provides an objective comparison of the principal analytical methodologies for the quantification of this compound, supported by experimental data adapted from the analysis of structurally similar halogenated nitroaromatic compounds.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The primary techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). A summary of their key performance characteristics is presented below.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, with UV absorbance detection. |
| Selectivity | High, especially with Selected Ion Monitoring (SIM). | Moderate to High, dependent on chromatographic resolution. |
| Sensitivity | High (pg to ng level). | Moderate (ng to µg level). |
| Typical Limit of Detection (LOD) | 0.05 µg/mL | 25-50 ng/mL[1] |
| Typical Limit of Quantification (LOQ) | 0.15 µg/mL | 80-150 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 |
| Precision (RSD%) | < 5% | < 2% |
| Key Advantages | Provides structural information, high sensitivity and selectivity. | Robust, widely available, and suitable for routine analysis. |
| Key Limitations | Requires analyte to be volatile and thermally stable. | Lower sensitivity compared to GC-MS, potential for co-elution. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a highly sensitive and specific method for the quantification of this compound, making it ideal for trace-level analysis and impurity profiling.
1. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask. Dissolve the sample in dichloromethane and make up to the mark. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial. For liquid samples, dilute with dichloromethane to a concentration within the calibration range.
2. Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for initial identification.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
3. Data Analysis: Quantification is performed by constructing a calibration curve of the peak area of the analyte against its concentration. For enhanced accuracy, an internal standard can be used, and the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine quality control and quantification of this compound at moderate concentrations.
1. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
2. Instrumentation and Parameters:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm).
3. Data Analysis: Quantification is achieved by creating a calibration curve of the analyte's peak area versus its concentration.
Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate the logical workflows.
References
A Researcher's Guide to the Computational Analysis of 1-Bromo-4-fluoro-2-nitrobenzene: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the molecular properties of synthetic intermediates is paramount. 1-Bromo-4-fluoro-2-nitrobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a compelling case for the integration of computational chemistry with experimental data.[1] This guide provides a comparative analysis of experimental data for this compound against the backdrop of Density Functional Theory (DFT) computations, offering a workflow for its theoretical investigation.
The strategic placement of bromo, fluoro, and nitro functional groups on the benzene ring makes this molecule a versatile reagent in organic synthesis.[1] However, these substitutions also create a unique electronic and structural profile. DFT offers a powerful, non-destructive method to probe these characteristics, providing insights that complement and sometimes even predict experimental findings.
Experimental Benchmark Data
A crucial first step in any computational study is to gather reliable experimental data to serve as a benchmark for theoretical results. The following table summarizes the key reported physical and spectroscopic properties of this compound.
| Property | Experimental Value |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 219.997 g/mol [1][2] |
| CAS Number | 446-09-3[1][2] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 18-19 °C (for the isomer 4-Bromo-1-fluoro-2-nitrobenzene) |
| Boiling Point | 240-241 °C (for the isomer 4-Bromo-1-fluoro-2-nitrobenzene) |
| Density | 1.786 g/mL at 25 °C (for the isomer 4-Bromo-1-fluoro-2-nitrobenzene) |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra are available.[3][4] |
A Standard Protocol for DFT Analysis
The following protocol outlines a typical workflow for the computational analysis of this compound using DFT. This methodology is based on established practices for halogenated nitroaromatic compounds.[5][6][7]
1. Geometry Optimization:
- Objective: To find the lowest energy (most stable) conformation of the molecule.
- Method: Density Functional Theory (DFT) is a popular choice. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[5][6]
- Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The ++ indicates the inclusion of diffuse functions to better describe anions and weak interactions, while (d,p) adds polarization functions to allow for more flexibility in the electron distribution.[6][7]
- Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.
2. Frequency Calculation:
- Objective: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.
- Method: Performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.
- Analysis: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to improve agreement with experimental data.
3. Property Calculations:
- Objective: To compute various electronic and spectroscopic properties.
- NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7]
- Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.
- Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.
// Nodes
A[label="Input Structure\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Geometry Optimization\n(e.g., B3LYP/6-311++G(d,p))", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Frequency Calculation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Is it a Minimum?\n(No imaginary frequencies)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Property Calculations", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="NMR Spectra (GIAO)", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="Vibrational Spectra\n(IR/Raman)", fillcolor="#F1F3F4", fontcolor="#202124"];
H [label="Electronic Properties\n(HOMO/LUMO, MEP)", fillcolor="#F1F3F4", fontcolor="#202124"];
I[label="Modify Structure & Re-optimize", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E [label="Yes"];
D -> I[label="No"];
I -> B;
E -> {F, G, H};
}
Caption: A typical workflow for DFT calculations.
Performance Comparison: DFT vs. Experiment
The table below provides an objective comparison of expected performance between experimental data and DFT calculations for molecules similar to this compound.
| Parameter | Experimental Measurement | DFT (e.g., B3LYP/6-311++G(d,p)) Performance |
| Molecular Geometry | X-ray Crystallography | Excellent Agreement: Bond lengths and angles are typically predicted with high accuracy, often within a few percent of experimental values. |
| Vibrational Frequencies | FT-IR, FT-Raman Spectroscopy | Good Agreement (with scaling): Calculated frequencies are systematically overestimated but show excellent linear correlation with experimental values. Applying a scaling factor yields very good agreement.[6] |
| NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | Good to Excellent Agreement: The GIAO method provides reliable predictions of chemical shifts, which are invaluable for assigning complex spectra.[7] |
| Electronic Transitions | UV-Vis Spectroscopy | Qualitative Agreement: Time-Dependent DFT (TD-DFT) can predict the general features of the electronic spectrum, but accurately predicting absorption maxima can be challenging.[7] |
| Dipole Moment | Dielectric measurements | Good Agreement: DFT generally provides reliable predictions of the molecular dipole moment, which is important for understanding intermolecular interactions. |
The Synergy of Computation and Experimentation
Neither experimental nor computational methods alone can provide a complete picture of a molecule's behavior. Their true power lies in their combined application. Experimental data provides the "ground truth" for validating computational models, while computational analysis offers a deeper, atomistic-level interpretation of the experimental results.
Caption: The interplay between experimental and computational methods.
Alternative Molecules for Comparative Studies
To further contextualize the properties of this compound, researchers can perform similar computational analyses on related molecules. This can help in understanding the specific effects of each substituent. Suitable alternatives for comparison include:
-
Isomers: 4-Bromo-2-fluoro-1-nitrobenzene[8] or other positional isomers.
-
Halogen Variations: Replacing bromine or fluorine with other halogens (e.g., 1-Chloro-4-fluoro-2-nitrobenzene) to study halogen bonding and electronic effects.
-
Nitrobenzene and its simple derivatives: Comparing to the parent nitrobenzene or singly substituted analogs like 1-bromo-4-nitrobenzene can help isolate the electronic contribution of the fluorine atom.[6][7][9]
-
Substituted Nitrotoluenes: These molecules also feature a nitro group on an aromatic ring and have been the subject of computational studies, providing a basis for methodological comparison.[5]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(446-09-3) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. uou.ac.in [uou.ac.in]
- 6. irjet.net [irjet.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Suzuki vs. Stille Coupling for 1-Bromo-4-fluoro-2-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. Among the most powerful methods are the Suzuki-Miyaura and Stille couplings. This guide provides a detailed comparison of these two indispensable reactions for the functionalization of 1-Bromo-4-fluoro-2-nitrobenzene, an electron-deficient substrate of interest in medicinal chemistry.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to decomposition | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove completely.[1] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups.[2] |
Performance Comparison: A Data-Driven Perspective
While direct comparative studies on this compound are not extensively reported in the literature, data from the closely related substrate, 1-bromo-4-nitrobenzene, provides valuable insights into the expected performance of Suzuki and Stille couplings. The nitro and fluoro substituents on the target molecule render the aryl bromide electron-deficient, a feature shared with the model compound.
A study comparing the coupling of an organometallic diazocine derivative with 1-bromo-4-nitrobenzene demonstrated a notable difference in yield between the two methods.[3]
| Coupling Reaction | Aryl Halide | Coupling Partner | Yield (%) |
| Suzuki | 1-Bromo-4-nitrobenzene | Borylated Diazocine | 80%[3] |
| Stille | 1-Bromo-4-nitrobenzene | Stannylated Diazocine | 89%[3] |
This data suggests that for this electron-deficient system, the Stille coupling may offer a higher yield.[3] The choice of reaction, however, will also depend on other factors such as the nature of the coupling partner and tolerance to reaction conditions. For substrates with significant steric hindrance, the Stille coupling has also been observed to outperform the Suzuki coupling.[3]
Experimental Protocols
The following are generalized experimental protocols for Suzuki and Stille couplings of this compound derivatives based on established procedures for similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results for a specific substrate combination.
Suzuki Coupling Protocol
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol provides a general framework for the palladium-catalyzed Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Solvent (e.g., Anhydrous Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
(Optional) Additive (e.g., LiCl or CuI)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
If applicable, add any additives.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Workflow
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Suzuki Coupling Workflow
The Suzuki coupling typically requires a base to activate the organoboron species, facilitating the transmetalation step.[5]
References
A Comparative Guide to the Characterization of Impurities in Commercial 1-Bromo-4-fluoro-2-nitrobenzene
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 1-Bromo-4-fluoro-2-nitrobenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This guide provides a comprehensive comparison of potential impurities found in commercial grades of this compound and outlines detailed experimental protocols for their characterization.
Understanding Potential Impurities
Impurities in commercial this compound can originate from the synthetic route, starting materials, or side reactions. The two primary synthetic pathways to this compound are:
-
Nitration of 1-bromo-4-fluorobenzene: This reaction can lead to the formation of positional isomers.[3]
-
Bromination of 4-fluoro-2-nitrobenzene: This route may also result in isomeric impurities.
Based on these synthetic methods, the following potential impurities should be considered:
-
Starting Materials: Unreacted 1-bromo-4-fluorobenzene or 4-fluoro-2-nitrobenzene.
-
Positional Isomers: Such as 2-bromo-4-fluoro-1-nitrobenzene and other isomers formed during nitration or bromination.
-
Over-reacted Products: Di-nitrated or di-brominated species.
-
Related Impurities: Compounds arising from impurities present in the starting materials.
The following diagram illustrates the potential synthetic pathways and the resulting impurities.
Caption: Synthetic pathways to this compound and potential isomeric impurities.
Comparative Analysis of Commercial Samples
While specific impurity profiles are proprietary to manufacturers, a comparative analysis of commercial samples is crucial for quality assessment. The following table presents a hypothetical comparison of this compound from three different suppliers, based on typical purity levels advertised and potential impurities identified.[4][5][6][7]
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Research Grade) |
| Purity (by GC, Area %) | 98.5% | 99.5% | >99.9% |
| 1-Bromo-4-fluorobenzene | 0.5% | 0.1% | <0.01% |
| 4-Fluoro-2-nitrobenzene | 0.3% | 0.05% | Not Detected |
| Isomeric Impurities | 0.6% | 0.3% | <0.05% |
| Other Unidentified Impurities | 0.1% | 0.05% | <0.04% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from any specific supplier.
Experimental Protocols for Impurity Characterization
To accurately identify and quantify impurities, a combination of chromatographic and spectroscopic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like halogenated nitroaromatics, while High-Performance Liquid Chromatography (HPLC) offers versatility for a wider range of compounds.[8][9][10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the separation and identification of volatile impurities, including starting materials and isomeric byproducts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the quantification of impurities and can be particularly useful for less volatile or thermally labile compounds.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-15 min: 60% A, 40% B
-
15-20 min: Ramp to 90% A, 10% B
-
20-25 min: Hold at 90% A, 10% B
-
25-30 min: Return to 60% A, 40% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.
-
Dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
The following diagram illustrates the general workflow for impurity analysis.
Caption: General workflow for the characterization of impurities in this compound.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. By employing robust analytical techniques such as GC-MS and HPLC, researchers can confidently identify and quantify potential impurities. This guide provides a framework for the comparative analysis of commercial samples and detailed methodologies to support quality control and process optimization in research and drug development. It is recommended to validate these methods according to internal and regulatory guidelines to ensure their accuracy and precision for routine use.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 446-09-3 Powder Competitive Price [minstargroup.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. This compound - Shandong Biotech [shandongbiotech.com]
- 6. thermofisher.com [thermofisher.com]
- 7. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-fluoro-2-nitrobenzene: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Bromo-4-fluoro-2-nitrobenzene was not found. The following guidance is based on the safety data for structurally similar compounds, including its isomers and related nitro- and bromo-substituted benzene derivatives. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, regional, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound that, like its close chemical relatives, is classified as hazardous. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]
-
Spill Response: In the event of a spill, evacuate the immediate area.[1] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[2] Prevent the chemical from entering drains or waterways.[2][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Segregation and Storage:
-
Store waste this compound in its original container or a clearly labeled, compatible container. The container must be tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3]
-
Keep the waste container locked up or in an area accessible only to authorized personnel.[1][2]
-
-
Waste Characterization:
-
Based on data from similar compounds, this compound is expected to be classified as a hazardous waste. The hazard classifications for related compounds are summarized in the table below. This information is crucial for the waste disposal contractor.
-
-
Contacting a Licensed Waste Disposal Service:
-
Arrange for the collection of the waste with your institution's EHS department or a licensed chemical waste disposal company.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its name, quantity, and any known hazards.
-
-
Packaging for Disposal:
-
Package the waste container according to the instructions provided by the waste disposal company and in compliance with transportation regulations. This may involve placing the primary container within a larger, more robust outer packaging.
-
Hazard Profile of Structurally Similar Compounds
The following table summarizes the GHS hazard classifications for compounds structurally similar to this compound. This data underscores the importance of handling this chemical and its waste with extreme care.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[3] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[4] |
Experimental Protocols
There are no experimental protocols for the disposal of this compound, as the standard and safest procedure is to transfer the material to a licensed hazardous waste management company. One of the disposal methods that may be employed by such a company is incineration. A potential, though not to be performed in a standard laboratory setting, method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Bromo-4-fluoro-2-nitrobenzene
This document provides critical safety and logistical information for the handling and disposal of 1-Bromo-4-fluoro-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 364-73-8
Hazard Summary: this compound is a hazardous substance that can cause significant health effects. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause serious eye irritation and skin irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when engineering and administrative controls cannot eliminate exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specification | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be used when there is a risk of splashing.[3] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves | Wear chemical impermeable gloves.[1] Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals. | Prevents skin contact, as the substance is harmful and causes skin irritation.[1][2] |
| Body Protection | Laboratory Coat and Protective Clothing | Wear a standard laboratory coat. For larger quantities or significant risk of splashing, wear fire/flame resistant and impervious clothing.[3] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Respirator | Use only in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[3] | Protects against inhalation of harmful dust and vapors.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a step-by-step guide for a typical nucleophilic aromatic substitution reaction using this compound as a starting material.
Objective: To synthesize a derivative of this compound by reacting it with a nucleophile (e.g., an amine).
Materials:
-
This compound
-
Amine (e.g., piperidine)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Appropriate work-up and purification reagents and equipment
Procedure:
-
Preparation: In a designated fume hood, assemble the necessary glassware and ensure it is dry.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Reagent Weighing: Carefully weigh the required amount of this compound and the amine.
-
Reaction Setup: In the round-bottom flask, dissolve the this compound in the solvent, followed by the addition of the amine.
-
Reaction: Attach the condenser and heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product (e.g., by column chromatography or recrystallization).
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[1]
Hierarchy of Controls
To effectively manage risks associated with hazardous chemicals, a hierarchy of controls should be implemented. This approach prioritizes control measures from most to least effective.
Caption: The hierarchy of controls for managing chemical exposure risks.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated consumables (e.g., weigh boats, gloves, paper towels).
-
Liquid Waste: Reaction mixtures, solvents from extraction and purification.
-
Sharps: Contaminated needles and syringes.
Disposal Procedure:
-
Collect and arrange for disposal through a licensed waste disposal company.[1]
-
Keep the chemical waste in suitable, closed, and clearly labeled containers.[1]
-
Do not let the chemical enter drains or the environment.[1][4]
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Emergency Procedures:
-
Spills: In case of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition and use spark-proof tools for cleanup.[1] Absorb the spill with inert material and place it in a sealed container for disposal.[5]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention.[1][2]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
